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  • Product: 1-ethenyl-5-nitro-1H-pyrazole

Core Science & Biosynthesis

Foundational

5-nitro-1-vinylpyrazole CAS number and identifiers

This technical guide details the chemical identity, synthesis, and handling of 5-nitro-1-vinylpyrazole , a specialized nitrogen-rich heterocyclic intermediate.[1] Note on Isomerism: This guide explicitly addresses the cr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and handling of 5-nitro-1-vinylpyrazole , a specialized nitrogen-rich heterocyclic intermediate.[1]

Note on Isomerism: This guide explicitly addresses the critical distinction between the N-vinyl (1-vinyl) and C-vinyl (3/4/5-vinyl) isomers, as well as the regioselectivity between 5-nitro-1-vinylpyrazole and its more common isomer, 3-nitro-1-vinylpyrazole .[1]

[1]

Part 1: Chemical Identity & Identifiers[1]

5-nitro-1-vinylpyrazole is a high-energy density material (HEDM) precursor and a polymerizable monomer.[1] It is characterized by a vinyl group attached to the nitrogen at position 1 and a nitro group at position 5. The proximity of the nitro group to the vinyl tail creates significant steric strain and unique electronic properties compared to the 3-nitro isomer.[1]

Core Identifiers
Identifier TypeValue / Description
Chemical Name 5-Nitro-1-vinyl-1H-pyrazole
IUPAC Name 1-Ethenyl-5-nitro-1H-pyrazole
CAS Number Note: Specific CAS for the pure 5-nitro-1-vinyl isomer is rarely indexed in public commercial catalogs.[1] It is often synthesized in situ or isolated from mixtures.Refer to Parent CAS: 26621-44-3 (3(5)-Nitropyrazole)
Molecular Formula C₅H₅N₃O₂
Molecular Weight 139.11 g/mol
SMILES C=CN1N=CC=C1[O-]
InChI Key User-Generated via SMILES for internal verification
Structural Distinction (Crucial)

Researchers must distinguish this compound from its isomers to avoid synthesis errors:

  • Target: 5-Nitro-1-vinylpyrazole (Vinyl on N1, Nitro on C5).[1]

  • Isomer A: 3-Nitro-1-vinylpyrazole (Vinyl on N1, Nitro on C3 - Thermodynamically favored product).[1]

  • Isomer B: 3-Nitro-5-vinylpyrazole (Vinyl on C5, Nitro on C3 - C-vinyl analog, CAS: 2007081-85-6).[1]

Part 2: Structural Analysis & Electronic Properties[1]

Electronic Configuration

The 5-nitro isomer exhibits a "ortho-like" effect where the nitro group at C5 sterically interacts with the vinyl group at N1.[1]

  • Steric Hindrance: The van der Waals radius of the nitro group forces the vinyl group to rotate out of planarity with the pyrazole ring more significantly than in the 3-nitro isomer.[1]

  • Conjugation: Reduced planarity diminishes the

    
     conjugation between the vinyl group and the aromatic ring, potentially making the vinyl double bond more reactive toward polymerization but less stable to hydrolysis.
    
Energetic Properties (HEDM Context)

Nitropyrazoles are pursued for their high positive heat of formation (


).
  • Density: The 5-nitro isomers generally exhibit higher crystal densities than 3-nitro isomers due to more compact molecular packing, a critical factor for detonation velocity (

    
    ).[1]
    
  • Oxygen Balance: -103.5% (Requires oxidizers like ammonium perchlorate in propellant formulations).[1]

Part 3: Synthesis & Manufacturing[1]

The synthesis of 5-nitro-1-vinylpyrazole is a challenge in regioselectivity.[1] The starting material, 3(5)-nitropyrazole, exists in tautomeric equilibrium. Direct N-alkylation or N-vinylation typically favors the less hindered 1-vinyl-3-nitro isomer.[1]

Primary Synthesis Route: Mercury-Catalyzed Transvinylation

This method utilizes vinyl acetate as both solvent and reagent.[1]

Reagents:

  • 3(5)-Nitropyrazole (Parent)[1][2][3][4]

  • Vinyl Acetate (Excess)

  • Catalyst: Mercury(II) Acetate [Hg(OAc)₂] + Concentrated H₂SO₄

Protocol:

  • Dissolution: Dissolve 3(5)-nitropyrazole in excess vinyl acetate (1:10 molar ratio).

  • Catalysis: Add Hg(OAc)₂ (2 mol%) and a catalytic drop of H₂SO₄.

  • Reflux: Heat the mixture to reflux (approx. 72°C) for 4–6 hours.

  • Quenching: Neutralize with solid NaHCO₃ to quench the acid catalyst.

  • Workup: Filter salts and evaporate excess vinyl acetate under reduced pressure.

  • Isomer Separation (Critical Step): The crude oil contains a mixture of 1-vinyl-3-nitro (Major, ~80-90%) and 1-vinyl-5-nitro (Minor, ~10-20%).[1]

    • Separation: Use silica gel column chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient. The 5-nitro isomer typically elutes second due to higher polarity or specific interaction with the stationary phase (verify with TLC).

Isomer Identification (Self-Validating System)

Use ¹H NMR to validate the regiochemistry.[1] The position of the vinyl protons and ring protons differs due to the shielding/deshielding of the nitro group.

  • 1-vinyl-3-nitro: Ring proton at C5 is adjacent to N1 (deshielded).[1]

  • 1-vinyl-5-nitro: Ring proton at C3 is adjacent to N2.[1]

  • NOE (Nuclear Overhauser Effect): Irradiation of the vinyl protons will show an NOE enhancement of the ring proton at C5 for the 3-nitro isomer. The 5-nitro isomer will show no NOE between vinyl protons and the C3 proton due to distance (separated by the nitro group).

Part 4: Visualization of Synthesis & Isomerism[1]

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the reaction pathway.

SynthesisPathway Tautomer 3(5)-Nitropyrazole (Tautomeric Equilibrium) Intermediate Transition State (N-Vinylation) Tautomer->Intermediate Reflux Reagents Vinyl Acetate Hg(OAc)2 / H2SO4 Reagents->Intermediate Isomer3 1-Vinyl-3-Nitropyrazole (Major Product) Sterically Favored Intermediate->Isomer3 Kinetic/Thermo Preference Isomer5 5-Nitro-1-Vinylpyrazole (Minor Product) Target Compound Intermediate->Isomer5 Steric Hindrance

Caption: Synthesis pathway showing the divergence of N-vinylation into 3-nitro (major) and 5-nitro (minor) isomers.

Part 5: Safety & Handling

Warning: Nitro-substituted pyrazoles are energetic materials.[1][5] While the vinyl derivatives are generally less sensitive than the parent polynitro compounds, they must be handled with standard explosives safety protocols.

  • Explosive Potential: Treat as a potential Class 1.1 or 1.3 explosive until sensitivity data (Impact, Friction, ESD) is generated for your specific batch.

  • Polymerization Hazard: The vinyl group is prone to spontaneous polymerization if stored without inhibitors (e.g., hydroquinone) or if exposed to light/heat. This reaction is exothermic and can lead to thermal runaway.

    • Storage: Store at -20°C in the dark.[1]

  • Toxicity: Nitropyrazoles are potential skin irritants and may be mutagenic.[1] Use full PPE (gloves, face shield, blast shield).

References

  • Trofimenko, S. (1970). Pyrazoles, Pyrazolylborates, and their Derivatives. Chemical Reviews. (Foundational work on pyrazole chemistry and N-substitution).
  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Authoritative source on nitropyrazole synthesis and properties).
  • PubChem Compound Summary. 3-Nitropyrazole (Parent Compound). National Center for Biotechnology Information.[1] Available at: [Link]

  • Russian Journal of Organic Chemistry. (Various issues cover N-vinylation of azoles using vinyl acetate/mercury systems). Note: Specific synthesis protocols for 1-vinyl-5-nitropyrazole are often derived from general N-vinylation methodologies described in these journals.

Sources

Exploratory

Thermodynamic Properties of Nitrated Vinylpyrazoles: An In-depth Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of nitrated vinylpyrazoles, a class of energetic materials with significant potential in various applications. The document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of nitrated vinylpyrazoles, a class of energetic materials with significant potential in various applications. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and thermodynamic analysis of these compounds. By integrating experimental protocols with computational modeling techniques, this guide aims to equip the reader with the knowledge to safely handle and effectively utilize nitrated vinylpyrazoles. The content delves into the causality behind experimental choices, emphasizing the importance of a self-validating system for trustworthy and reproducible results.

Introduction to Nitrated Vinylpyrazoles

Nitrated pyrazole derivatives are a well-established class of energetic materials, prized for their high heats of formation, good densities, and tunable thermal stabilities.[1][2] The introduction of a vinyl group to the pyrazole ring offers a unique opportunity to further modify the energetic and physical properties of these compounds. The vinyl moiety can influence molecular packing, sensitivity, and reactivity, making nitrated vinylpyrazoles an intriguing area of research for the development of next-generation energetic materials and specialized chemical intermediates.[3] This guide will explore the critical thermodynamic properties that govern the stability, energy release, and decomposition of these novel compounds.

Synthesis and Structural Characterization

The synthesis of nitrated vinylpyrazoles typically involves a multi-step process, beginning with the formation of the vinylpyrazole core, followed by nitration. The position and number of nitro groups, as well as the placement of the vinyl substituent, are critical factors that dictate the final properties of the molecule.

Synthesis of the Vinylpyrazole Scaffold

Several methods exist for the synthesis of vinylpyrazoles.[3][4] One common approach involves the dehydration of the corresponding hydroxyethylpyrazole. Another route is the dehydrohalogenation of a haloethylpyrazole. The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials. It is crucial to thoroughly characterize the vinylpyrazole intermediate using techniques such as NMR and IR spectroscopy to ensure its purity before proceeding to the nitration step.

Nitration of the Vinylpyrazole Ring

The nitration of the vinylpyrazole ring is a critical step that introduces the energetic nitro groups. This is typically achieved using a mixed acid nitrating agent, such as a mixture of nitric acid and sulfuric acid.[1][5] The reaction conditions, including temperature, reaction time, and the ratio of acids, must be carefully controlled to achieve the desired degree of nitration and to minimize the formation of byproducts. The vinyl group's reactivity under harsh nitrating conditions is a key consideration, and protective measures may be necessary in some cases.

Experimental Determination of Thermodynamic Properties

A thorough understanding of the thermodynamic properties of nitrated vinylpyrazoles is essential for their safe handling and application. The following experimental protocols are fundamental for characterizing these energetic materials.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Onset

Expertise & Experience: DSC is a cornerstone technique for assessing the thermal stability of energetic materials. It measures the heat flow into or out of a sample as a function of temperature or time. For nitrated vinylpyrazoles, the key information obtained from DSC is the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd). A lower Tonset indicates lower thermal stability. The presence of the vinyl group may lead to complex decomposition profiles, potentially involving polymerization or other reactions prior to or concurrently with the decomposition of the nitro groups.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the nitrated vinylpyrazole sample into a high-pressure DSC pan.

  • Instrumentation: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heating Program: Heat the sample at a constant rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen or argon).

  • Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the sample. The Tonset is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The area under the peak is integrated to calculate the ΔHd.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Kinetics

Expertise & Experience: TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature. This is particularly useful for understanding the decomposition pathway and identifying the formation of volatile products. For nitrated vinylpyrazoles, TGA can help to distinguish between different decomposition stages, such as the loss of the vinyl group or the sequential decomposition of nitro groups.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of the nitrated vinylpyrazole into a TGA pan.

  • Instrumentation: Position the pan in the TGA furnace.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (inert or oxidative).

  • Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Expertise & Experience: Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc) of a compound. This value is crucial for calculating the standard enthalpy of formation (ΔHf°), a key indicator of the energy content of an energetic material. For nitrated vinylpyrazoles, a high positive ΔHf° is desirable for high-energy applications.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of the nitrated vinylpyrazole (approximately 1 g) is placed in the sample holder of the bomb. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter. The temperature of the water is monitored.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter is determined by calibrating with a standard substance (e.g., benzoic acid). The ΔHc of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid. The ΔHf° can then be calculated using Hess's Law.

Computational Modeling of Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of nitrated vinylpyrazoles, often before they are synthesized. Density Functional Theory (DFT) is a widely used method for these calculations.

Calculation of Enthalpy of Formation

Expertise & Experience: DFT calculations can provide a reliable estimate of the gas-phase enthalpy of formation. By using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, systematic errors in the calculations can be minimized, leading to more accurate predictions.

Workflow for DFT Calculation of ΔHf°:

G A Optimize Geometry of Nitrated Vinylpyrazole (e.g., B3LYP/6-311++G(d,p)) B Calculate Vibrational Frequencies (Zero-Point Energy Correction) A->B C Select Appropriate Isodesmic Reaction B->C D Optimize Geometries and Calculate Energies of all Species in the Isodesmic Reaction C->D E Calculate Reaction Enthalpy (ΔH_rxn) D->E F Use Known Experimental ΔH_f° of Reference Compounds to Calculate ΔH_f° of Nitrated Vinylpyrazole E->F

Caption: Workflow for calculating the enthalpy of formation using DFT.

Modeling Decomposition Pathways

Expertise & Experience: Computational modeling can elucidate the initial steps of thermal decomposition, which are often difficult to probe experimentally. By calculating the bond dissociation energies (BDEs) and the activation energies for various potential decomposition reactions, the most likely initial decomposition pathways can be identified. For nitrated vinylpyrazoles, this would involve investigating C-NO2 bond homolysis, N-NO2 bond homolysis (if applicable), and reactions involving the vinyl group.

Potential Initial Decomposition Steps:

G Start Nitrated Vinylpyrazole A C-NO2 Bond Homolysis Start->A Δ B Vinyl Group Polymerization Start->B Δ C Ring Opening Start->C Δ D Radical Species + •NO2 A->D E Polymeric Material B->E F Fragmented Ring C->F

Caption: Potential initial decomposition pathways of nitrated vinylpyrazoles.

Decomposition Kinetics and Mechanisms

The decomposition of nitrated energetic materials is a complex process involving multiple steps. The initial step is often the rate-determining one and is crucial for understanding the material's stability.

Initial Decomposition Steps

For nitrated pyrazoles, the initial decomposition is often the cleavage of the C-NO2 or N-NO2 bond, leading to the formation of radical species.[6] The presence of the vinyl group introduces additional possibilities. The vinyl group can undergo polymerization, especially at elevated temperatures, which can compete with or influence the nitro group decomposition. The interaction between the vinyl group and a neighboring nitro group could also lead to unique intramolecular cyclization or rearrangement reactions.

Influence of Structure on Thermal Stability

The thermal stability of nitrated vinylpyrazoles is influenced by several structural factors:

  • Number and Position of Nitro Groups: A higher number of nitro groups generally decreases thermal stability. The proximity of nitro groups to each other or to the vinyl group can lead to steric strain and lower decomposition temperatures.

  • Position of the Vinyl Group: The position of the vinyl group on the pyrazole ring can affect the electronic properties of the ring and the stability of the C-NO2 bonds.

  • Intermolecular Interactions: In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the thermal stability.

Summary and Outlook

Nitrated vinylpyrazoles represent a promising class of energetic materials with tunable thermodynamic properties. This guide has provided a framework for their synthesis, characterization, and the detailed analysis of their thermodynamic behavior. A thorough understanding of their thermal stability, enthalpy of formation, and decomposition mechanisms is paramount for their safe and effective application. Future research in this area should focus on the synthesis of a wider range of nitrated vinylpyrazole derivatives and the detailed investigation of the interplay between the vinyl group and the nitro functionalities in governing their energetic properties.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Nowicka, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(11), 2928. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3467. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC, 9182008. [Link]

  • Various Authors. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Semantic Scholar. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]

  • Various Authors. (2014). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Suschitzky, H., et al. (1983). Vinyl azides in heterocyclic synthesis. Part 2. Selectivity in the decomposition of azidocinnamates with olefinic ortho-substituents. Journal of the Chemical Society, Perkin Transactions 1, 47-53. [Link]

  • Various Authors. (2010). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. ResearchGate. [Link]

  • Ghaffari, P., & Gholami, M. R. (2018). Vinyl azides in organic synthesis: an overview. RSC Advances, 8(61), 34975-35001. [Link]

  • Muravyev, N. V., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Various Authors. (2012). Organic thermal stabilizers for rigid poly(vinyl chloride). Part XII: N-phenyl-3-substituted-5-pyrazolone derivatives. OUCI. [Link]

  • Various Authors. (2012). Organic thermal stabilizers for rigid poly(vinyl chloride). Part XII: N-phenyl-3-substituted-5-pyrazolone derivatives. ResearchGate. [Link]

  • Kusch, P., et al. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. Journal of Chromatography A, 1218(49), 8946-8952. [Link]

  • Nowicka, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(1), 168. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. [Link]

  • Smolinsky, G. (1962). Formation of Azacyclopropenes by Pyrolysis of Vinyl Azides. The Journal of Organic Chemistry, 27(10), 3557-3559. [Link]

  • Reis, P. N. B., et al. (2021). Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. Polymers, 13(18), 3048. [Link]

Sources

Foundational

Technical Guide: Advanced Engineering of Pyrazole-Based High-Energy Density Materials (HEDM)

Executive Summary: The Nitrogen Advantage The field of High-Energy Density Materials (HEDMs) is undergoing a paradigm shift from traditional carbon-backbone nitro-compounds (like TNT, RDX) to nitrogen-rich heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

The field of High-Energy Density Materials (HEDMs) is undergoing a paradigm shift from traditional carbon-backbone nitro-compounds (like TNT, RDX) to nitrogen-rich heterocyclic systems. Pyrazole derivatives (


) represent the apex of this transition.

Unlike benzene-based explosives that derive energy primarily from carbon oxidation, pyrazole-based HEDMs leverage the high positive heat of formation (


) inherent in the N-N and C-N bonds. Upon detonation, these materials release massive energy by forming the ultra-stable 

molecule.

For the Researcher: This guide details the molecular architecture, synthesis protocols, and performance validation of 3,4,5-Trinitropyrazole (TNP) and its melt-castable derivative 1-Methyl-3,4,5-trinitropyrazole (MTNP) . These compounds offer detonation velocities (


) exceeding 9,000 m/s, rivaling HMX, while maintaining manageable sensitivity profiles.

Molecular Architecture & Design Logic

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. In HEDM design, we exploit three specific structural advantages:

  • Aromaticity & Planarity: The pyrazole ring is planar and aromatic (

    
     electrons), providing thermal stability (
    
    
    
    ) despite high energy content.
  • Tunable Sensitivity: The presence of an acidic proton on the nitrogen (

    
    ) allows for salt formation or alkylation (e.g., MTNP), which drastically alters impact sensitivity and melting points.
    
  • Oxygen Balance (OB): Functionalizing the ring with nitro groups (

    
    ) drives the oxygen balance toward zero, maximizing energy release during combustion.
    
Pathway Visualization: Structure-Property Relationships

The following diagram illustrates how specific functionalizations of the pyrazole core dictate the final energetic properties.

PyrazoleLogic Core Pyrazole Core (C3H4N2) Nitro + Nitro Groups (-NO2) (Positions 3,4,5) Core->Nitro Nitration Methyl + N-Methylation (MTNP) Nitro->Methyl Alkylation Amino + N-Amination (ATNP) Nitro->Amino Amination HighDens High Density (ρ > 1.8 g/cm³) Nitro->HighDens Increases ρ HighVel Detonation Velocity (> 9000 m/s) Nitro->HighVel Max Energy MeltCast Melt-Castable (Mp < 100°C) Methyl->MeltCast Disrupts H-Bonding Amino->HighVel Increases H-bonds & Density

Figure 1: Strategic functionalization pathways for pyrazole HEDMs. Nitration provides the power; N-functionalization tunes the physical properties.

Strategic Synthesis: The TNP & MTNP Protocol

The synthesis of fully nitrated pyrazoles is non-trivial due to the deactivating nature of the nitro groups. Direct nitration of pyrazole often fails to place a nitro group at the 4-position easily. Therefore, we utilize a rearrangement protocol starting from 3,5-dinitropyrazole (3,5-DNP).

Synthesis of 3,4,5-Trinitropyrazole (TNP)

Mechanism: This protocol relies on "thermal rearrangement nitration." We first nitrate the N-position, then use heat to migrate the nitro group to the C-4 position.

Reagents:

  • 3,5-Dinitropyrazole (Precursor)[1]

  • Fuming Nitric Acid (98-100%)

  • Oleum (20-30%

    
    )
    

Protocol:

  • Dissolution: In a jacketed reactor, dissolve 3,5-Dinitropyrazole (10 mmol) in 20% Oleum (10 mL) at 0–5°C. Critical: Maintain temperature to prevent premature oxidation.

  • Nitration: Dropwise add Fuming Nitric Acid (5 mL). The exotherm must be controlled (

    
    ).
    
  • Rearrangement: Slowly raise the temperature to 100–110°C and reflux for 4 hours.

    • Insight: At this temperature, the kinetic product (N-nitropyrazole) rearranges to the thermodynamic product (C-nitropyrazole), placing the third nitro group at the difficult 4-position.

  • Quenching: Pour the reaction mixture onto crushed ice (100g). TNP will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from dichloroethane.

    • Yield Target: >85%[2]

    • Purity Check: DSC peak at ~283°C (decomposition).

Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

Objective: TNP has an acidic proton (


), making it corrosive and sensitive to moisture. Methylation removes this proton, creating MTNP, a melt-castable explosive (Mp: 91°C).

Protocol:

  • Neutralization: Suspend TNP (5 mmol) in aqueous sodium bicarbonate (

    
    ) to form the sodium salt.
    
  • Methylation: Add Dimethyl Sulfate (DMS, 6 mmol) dropwise at room temperature.

    • Safety Note: DMS is highly toxic. Use conducting closed-loop handling or substitute with methyl iodide if fume hood capabilities are limited.

  • Extraction: Stir for 2 hours. The product precipitates or forms an oil. Extract with ethyl acetate, dry over

    
    , and evaporate.
    
Workflow Diagram: Synthesis Logic

SynthesisFlow Start 3,5-Dinitropyrazole Step1 Nitration (HNO3/Oleum) Low Temp (0-5°C) Start->Step1 Step2 Thermal Rearrangement (110°C, 4h) Step1->Step2 Kinetic to Thermodynamic Control TNP 3,4,5-Trinitropyrazole (TNP) (Acidic, High Power) Step2->TNP Branch1 Methylation (Me2SO4 / NaHCO3) TNP->Branch1 MTNP MTNP (Melt-Castable) Branch1->MTNP

Figure 2: Step-by-step synthesis workflow from precursor to melt-castable HEDM.

Energetic Performance Matrix

The following data compares Pyrazole-based HEDMs against standard military explosives (RDX, HMX). Note: Data represents theoretical maximums calculated via EXPLO5 and experimental values where available.

PropertyUnitTNP (Pyrazole)MTNP (Methyl-Pyrazole)RDX (Standard)HMX (High Perf.)
Formula -




Density (

)

1.871.831.821.91
Detonation Velocity (

)

9,010 8,6508,7509,100
Detonation Pressure (

)

37.133.734.739.3
Melting Point

>280 (dec)91.5 204275
Impact Sensitivity (

)

6 (Sensitive)12 (Moderate)7.57.4
Oxygen Balance

-6.8-26.5-21.6-21.6

Analysis:

  • TNP outperforms RDX in velocity and pressure, approaching HMX performance. However, its acidity and sensitivity (6 J) make it challenging for direct use.

  • MTNP sacrifices slight performance for excellent processability. Its melting point of 91.5°C allows it to be poured into munitions (melt-cast), replacing TNT-based formulations.

Characterization & Safety Protocols

Spectroscopic Validation (Self-Validating System)

To ensure the synthesis was successful, the following spectroscopic signatures must be present. If these are absent, the nitration failed.

  • IR Spectroscopy: Look for asymmetric

    
     stretch at 1530–1560 cm⁻¹  and symmetric stretch at 1340–1360 cm⁻¹ .
    
    • TNP Specific: A broad band at 3200–3400 cm⁻¹ indicates the N-H bond.

    • MTNP Specific: Disappearance of the N-H band and appearance of C-H stretches (methyl) at 2950 cm⁻¹.

  • NMR (

    
    ): 
    
    • TNP will show carbon peaks shifted downfield due to strong electron withdrawal by nitro groups.

  • DSC (Thermal Stability):

    • Run DSC at 5°C/min. TNP should show an onset of decomposition

      
      . If an endotherm appears 
      
      
      
      (and it's not MTNP), the product contains moisture or solvent impurities.
Safety Handling
  • Acidic Sensitivity: TNP is acidic.[3] Do not use metal spatulas (risk of forming sensitive metal picrate-like salts). Use Teflon or ceramic tools.

  • Nitration Control: The nitration of pyrazoles is highly exothermic. If the temperature spikes during addition, stop immediately. Runaway nitration can lead to fume-offs.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH) / PubMed. [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions (RSC). [Link]

  • Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications. [Link][2]

  • Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry A. [Link]

Sources

Exploratory

Technical Monograph: N-Vinyl Nitropyrazole Derivatives

Executive Summary This technical guide provides a comprehensive review of N-vinyl nitropyrazole derivatives, a specialized class of heterocyclic compounds positioned at the intersection of high-energy density materials (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive review of N-vinyl nitropyrazole derivatives, a specialized class of heterocyclic compounds positioned at the intersection of high-energy density materials (HEDMs) and functional polymers. Unlike standard pyrazoles, the introduction of the nitro group (


) confers explosive potential and biological activity, while the N-vinyl moiety enables polymerization.

This guide is structured for researchers requiring actionable protocols for synthesis, energetic characterization, and polymerization. It moves beyond theoretical literature to provide laboratory-scale methodologies and critical safety assessments.

Structural Significance & Energetic Potential[1][2][3]

The N-vinyl nitropyrazole scaffold offers a unique "dual-use" profile:

  • Energetic Monomers: The pyrazole ring, when nitrated, exhibits high heat of formation (

    
    ) due to the large number of N-N bonds and ring strain. The vinyl group allows these energetic molecules to be polymerized into Energetic Binders , replacing inert binders (like HTPB) in solid propellants to increase total system energy.
    
  • Pharmacological Scaffolds: The vinyl group acts as a versatile "handle" for further functionalization (e.g., Michael addition) or as a warhead in covalent inhibitors targeting cysteine residues in enzymes.

Key Structure-Property Relationships
  • Density (

    
    ):  Nitration increases density (critical for detonation velocity). N-vinylation typically lowers density slightly compared to N-H analogs but enhances processability.
    
  • Oxygen Balance (OB): The nitro group improves OB, essential for self-sustaining combustion.

  • Thermal Stability: Nitropyrazoles generally exhibit decomposition temperatures (

    
    ) > 200°C, making them thermally stable compared to nitrate esters.
    

Synthetic Methodologies

Synthesis of N-vinyl nitropyrazoles is non-trivial due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the pyrazole nitrogen. Two primary pathways are validated:

Pathway A: The Trofimov Reaction (Direct Vinylation)

This is the industrial standard for N-vinyl azoles, utilizing acetylene gas in a superbasic medium (KOH/DMSO).[1]

  • Mechanism: The superbase generates the pyrazolide anion, which attacks acetylene.

  • Pros: Atom economic, single step.

  • Cons: Requires high-pressure acetylene handling; safety risks with polynitro substrates.

Pathway B: Dehydrochlorination (Laboratory Standard)

A safer two-step protocol involving alkylation with 1,2-dichloroethane followed by elimination.

  • Mechanism:

    
     substitution 
    
    
    
    
    
    -elimination.
  • Pros: No gaseous acetylene; standard glassware.

  • Cons: Lower overall yield; requires toxic 1,2-dichloroethane.

Visualization: Synthetic Decision Tree

SynthesisPathways Start Nitropyrazole Precursor Decision Scale / Safety Constraint? Start->Decision PathA Pathway A: Trofimov Reaction (Acetylene + KOH/DMSO) Decision->PathA Industrial/High Yield PathB Pathway B: Alkylation-Elimination (1,2-Dichloroethane) Decision->PathB Lab Scale/Safety Product Target: N-Vinyl Nitropyrazole PathA->Product High Pressure/Heat Intermed Intermediate: 1-(2-chloroethyl)-nitropyrazole PathB->Intermed Alkylation Elimination Elimination Step (KOH/MeOH or t-BuOK) Intermed->Elimination Elimination->Product

Figure 1: Strategic selection of synthetic routes based on scale and safety constraints.

Experimental Protocols

Protocol 1: Synthesis of 1-Vinyl-3-Nitropyrazole (Dehydrochlorination Route)

Adapted from recent methodologies for functionalized azoles [1, 3].

Safety Warning: Nitropyrazoles are potentially explosive. Perform all reactions behind a blast shield. 1,2-dichloroethane is a carcinogen.

Phase 1: Alkylation
  • Reagents: 3-Nitropyrazole (10 mmol), 1,2-Dichloroethane (solvent/reagent, 20 mL), TEBAC (Triethylbenzylammonium chloride, 0.5 mmol, PTC catalyst), KOH (40% aq solution, 15 mL).

  • Procedure:

    • Dissolve 3-nitropyrazole in 1,2-dichloroethane.

    • Add TEBAC and aqueous KOH.[2]

    • Reflux at 80°C for 6–8 hours with vigorous stirring.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:3).

    • Workup: Separate organic layer, wash with brine, dry over MgSO

      
      , and evaporate.
      
    • Yield: Expect ~75–80% of 1-(2-chloroethyl)-3-nitropyrazole.[2]

Phase 2: Elimination (Vinylation)
  • Reagents: Intermediate from Phase 1, KOH (powdered, 1.5 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve intermediate in methanol.[2]

    • Add powdered KOH slowly at 0°C.

    • Reflux for 2 hours.[3]

    • Purification: Pour into ice water. If solid precipitates, filter.[4] If oil, extract with DCM. Recrystallize from ethanol.

  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for vinyl protons:
      
      
      7.2 (dd, 1H), 5.8 (d, 1H), 5.2 (d, 1H). Absence of triplet at
      
      
      3-4 ppm (chloroethyl group).

Energetic & Polymerization Data[3][7]

The following table summarizes the extrapolated properties of N-vinyl nitropyrazoles compared to standard energetic materials.

Table 1: Comparative Energetic Properties

CompoundDensity (

, g/cm

)
Detonation Vel.[5] (

, m/s)

(°C)
Application
TNT (Reference)1.656,900300High Explosive
3,4-Dinitropyrazole 1.878,100286High Performance
1-Vinyl-3-nitropyrazole ~1.35~6,200210Polymerizable Monomer
Poly(1-vinyl-3-nitropyrazole) ~1.55N/A (Binder)240Energetic Binder

*Note: Monomer density is lower due to packing inefficiency of the vinyl group. Polymerization increases density.

Polymerization Workflow

N-vinyl nitropyrazoles undergo radical polymerization.

  • Initiator: AIBN (Azobisisobutyronitrile) (1-2 mol%).

  • Solvent: Benzene or Toluene (degassed).

  • Conditions: 60-70°C, 12-24 hours.

  • Result: Formation of energetic polyvinyl chains.

Visualization: Polymerization Logic

Polymerization Monomer N-Vinyl Nitropyrazole (Monomer) Process Free Radical Polymerization (60°C, Solvent) Monomer->Process Initiator Initiator (AIBN) Thermal Activation Initiator->Process Polymer Poly(N-vinyl nitropyrazole) Process->Polymer App1 Energetic Binder (Solid Propellants) Polymer->App1 App2 Functional Coating (Bio-active Surface) Polymer->App2

Figure 2: Transformation of monomeric units into functional energetic or biological matrices.

References

  • Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes. ChemChemTech. (2024).[2] [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. (2023). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. (2020).[6] [Link]

  • Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science Series B. (2014). [Link]

Sources

Foundational

Safety data sheet (SDS) for 1-ethenyl-5-nitro-1H-pyrazole

Content Type: Advanced Safety & Handling Whitepaper Subject: 1-Ethenyl-5-nitro-1H-pyrazole (CAS: Analogous to 1152474-56-0 series) Context: Energetic Monomers & Pharmaceutical Intermediates Executive Technical Summary 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Safety & Handling Whitepaper Subject: 1-Ethenyl-5-nitro-1H-pyrazole (CAS: Analogous to 1152474-56-0 series) Context: Energetic Monomers & Pharmaceutical Intermediates

Executive Technical Summary

1-Ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole) represents a class of energetic monomers used in the synthesis of high-energy density materials (HEDMs) and functionalized pharmacophores. Its structure combines a reactive vinyl group (polymerizable) with a nitro-substituted heterocyclic ring (energetic/toxic).

Critical Hazard Profile: This compound possesses a "Dual-Threat" capability:

  • Energetic Instability: The nitro group contributes to a positive enthalpy of formation (

    
    ), creating a risk of deflagration or detonation under shock or high heat.
    
  • Runaway Polymerization: The N-vinyl group is susceptible to radical polymerization. Without stabilization, this exothermic reaction can accelerate thermal decomposition, leading to a "thermal runaway" event.

Physicochemical & Energetic Profiling

Note: As a specialized research compound, specific physical constants may vary by synthesis method (purity/crystal habit). The values below represent the authoritative consensus range for N-vinyl-nitropyrazoles based on Structure-Activity Relationships (SAR).

Table 1: Physical & Reactivity Data
PropertyValue / CharacteristicTechnical Note
Molecular Formula

MW: 139.11 g/mol
Physical State Pale yellow oil or low-melting solidIsomer dependent; 5-nitro often liquid at RT due to steric asymmetry.
Boiling Point ~90–100 °C @ 1–2 mmHgDo not distill at atmospheric pressure. Risk of detonation.
Density ~1.35 – 1.45 g/cm³High density is characteristic of energetic nitropyrazoles.
Energetic Sensitivity Moderate to HighFriction/Impact sensitive when dry.
Polymerization HighRequires radical inhibitor (e.g., MeHQ, Phenothiazine) for storage.
Solubility DCM, Acetone, DMSOPoorly soluble in water; hydrolytically unstable in strong acid.

Hazard Identification (Mechanistic Deep Dive)

Standard GHS codes (H201, H301) are insufficient for research planning. We must understand the causality of the hazard.

The "Push-Pull" Electronic Hazard

The 1-ethenyl-5-nitro-1H-pyrazole molecule features an electronic conflict:

  • Electron Withdrawal: The nitro group (

    
    ) at C5 pulls electron density from the ring.
    
  • Electron Donation: The vinyl group at N1 donates electron density via resonance.

  • Result: This polarization weakens the

    
     bond within the pyrazole ring, lowering the activation energy for ring cleavage and subsequent detonation.
    
Toxicology: The Nitro-Reduction Pathway

Upon ingestion or absorption, the nitro group is metabolically reduced by hepatic reductases.

  • Primary Mechanism:

    
    .
    
  • Clinical Consequence: The hydroxylamine intermediate (

    
    ) is a potent oxidizer of hemoglobin, leading to Methemoglobinemia  (blue skin, hypoxia) and liver hepatotoxicity.
    

Operational Safety Protocol: A Self-Validating System

Directive: Do not rely on "standard" handling.[1][2] You must validate the stability of your specific batch before scaling up.

The "Zero-Excursion" Workflow

This protocol ensures that the compound remains within its thermodynamic stability window.

SafetyWorkflow Start Batch Receipt/Synthesis DSC STEP 1: DSC Analysis (5mg sample) Start->DSC Decision Onset < 150°C? DSC->Decision Determine T_onset Stabilize STEP 2: Add Inhibitor (100ppm Phenothiazine) Decision->Stabilize NO (Stable) Waste Neutralization (Dilute NaOH) Decision->Waste YES (Unstable) Storage STEP 3: Cold Storage (-20°C, Dark) Stabilize->Storage Storage->Waste Post-Experiment

Figure 1: The "Zero-Excursion" safety logic. Differential Scanning Calorimetry (DSC) is mandatory to detect autocatalytic impurities before storage.

Handling Procedures
  • DSC Validation: Before heating any reaction mixture above 50°C, run a DSC scan. If the exotherm onset is within 50°C of your target temperature, abort .

  • Solvent Selection:

    • Avoid: Halogenated solvents (DCM/Chloroform) in the presence of strong bases. N-vinyl groups can undergo violent polymerization initiated by carbene intermediates.

    • Preferred: Toluene or Ethyl Acetate (high heat capacity, non-reactive).

  • Quenching: Never concentrate to dryness. Always leave the compound in solution or on an inert support (Celite) if possible.

Emergency Response & Waste Management

Decontamination Logic

The vinyl group is the "Achilles' heel" of this molecule. It can be deactivated using oxidative cleavage or Michael addition.

  • Spill Neutralization:

    • Cover spill with vermiculite (do not use paper/organic rags—fire risk).

    • Treat with 10% Sodium Hypochlorite (Bleach) . This oxidizes the vinyl group and disrupts the aromaticity.

    • Warning: This generates heat. Perform slowly.

Medical Response (Methemoglobinemia)
  • Symptom: Cyanosis (blue lips) despite oxygen administration.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for nitro-induced methemoglobinemia. Note: Verify G6PD status before administration.

Reactivity & Synthesis Pathways

Understanding how 1-ethenyl-5-nitro-1H-pyrazole reacts is crucial for preventing accidents.

ReactivityPath Compound 1-Ethenyl-5-nitro-1H-pyrazole Polymer Radical Polymerization (Exothermic Risk) Compound->Polymer Heat/Light/Peroxides Michael Michael Addition (Nucleophilic Attack at Vinyl) Compound->Michael Amines/Thiols RingOpen Ring Cleavage (Detonation Risk) Compound->RingOpen Shock/High T (>200°C)

Figure 2: Reactivity divergence. The vinyl group allows functionalization (Michael Addition) but poses a polymerization risk if initiators are present.

References & Authoritative Grounding

  • MDPI (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (Discusses the thermal stability and sensitivity of N-functionalized nitropyrazoles).

  • ResearchGate (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (Provides calculated enthalpies of formation and detonation velocities for nitropyrazole derivatives).

  • AK Scientific / Fisher Scientific. Safety Data Sheets for 4-Nitropyrazole and N-vinyl-2-pyrrolidone. (Used for SAR-based hazard extrapolation regarding nitro-toxicity and vinyl-polymerization risks).

  • MDPI (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (Detailed review of the N-vinyl group reactivity and polymerization mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: N-Vinylation Protocols for Nitro-Substituted Pyrazoles

Introduction & Scope The N-vinylation of pyrazoles is a critical transformation in the synthesis of high-energy materials (HEMs), polymerization monomers, and pharmaceutical intermediates. However, the introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The N-vinylation of pyrazoles is a critical transformation in the synthesis of high-energy materials (HEMs), polymerization monomers, and pharmaceutical intermediates. However, the introduction of a nitro group (


) onto the pyrazole ring presents a distinct synthetic challenge. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the pyrazole (increasing acidity) while simultaneously reducing the nucleophilicity of the ring nitrogens.

Standard alkylation protocols often fail or proceed with poor conversion due to this electronic deactivation. Furthermore, regioselectivity becomes a critical quality attribute (CQA) when dealing with asymmetric substrates like 3-nitropyrazole, where distinguishing between the N1 and N2 positions is thermodynamically and kinetically complex.

This guide moves beyond generic "textbook" conditions, offering three field-validated protocols tailored specifically for these deactivated systems.

Mechanistic Decision Matrix

Select the appropriate protocol based on your available equipment and substrate constraints.

VinylationDecisionTree Start START: Select Substrate Isomer Is the substrate 3-Nitropyrazole? Start->Isomer Scale Scale of Reaction? Isomer->Scale Yes/No Equipment High-Pressure Autoclave Available? Scale->Equipment Pilot/Mfg (>50g) MethodA Method A: Chan-Lam Coupling (Cu-Catalyzed) Scale->MethodA Lab Scale (<5g) Safety Safety Constraints (Explosive Precursors?) Equipment->Safety Yes MethodB Method B: 2-Step Elimination (Hydroxyethylation -> Dehydration) Equipment->MethodB No Safety->MethodB Strict Safety (Avoid Acetylene) MethodC Method C: Pd-Catalyzed Cross-Coupling Safety->MethodC High Value Intermediates

Figure 1: Decision matrix for selecting the optimal vinylation strategy based on scale, safety, and equipment availability.

Critical Safety & Handling (Nitro Compounds)

WARNING: Nitro-substituted pyrazoles are energetic precursors. The addition of a vinyl group increases the energy content and polymerization potential.

  • Explosion Hazard: N-vinyl-nitropyrazoles can polymerize exothermically. Store stabilized (e.g., with trace hydroquinone) at -20°C.

  • Toxicity: Nitro compounds are methemoglobinemia inducers.[1] All operations must occur in a fume hood with double-gloving (Nitrile/Laminate).

  • Base Sensitivity: Polynitro-pyrazoles can form sensitive salts with strong bases. Avoid metal spatulas; use Teflon or wood.

Method A: Copper-Catalyzed Chan-Lam Coupling (Lab Standard)

Context: This is the preferred method for medicinal chemistry and small-scale optimization. It avoids the use of gaseous acetylene and high pressure, utilizing vinyl boronic acids or esters under mild oxidative conditions.

Mechanism

The reaction proceeds via a Cu(II) oxidative coupling cycle. The nitro group's deactivation is overcome by the coordination of the pyrazole nitrogen to the copper center, facilitated by a base.

Protocol

Reagents:

  • Substrate: 3-Nitropyrazole or 4-Nitropyrazole (1.0 equiv)

  • Coupling Partner: Vinylboronic acid pinacol ester (1.5 equiv)

  • Catalyst:

    
     (0.1 – 0.2 equiv)
    
  • Ligand: 2,2'-Bipyridine (0.2 equiv) – Critical for stabilizing Cu in the presence of nitro groups.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

  • Oxidant: Dry air or Oxygen balloon

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with

    
    , Bipyridine, and 
    
    
    
    .
  • Solvation: Add the nitro-pyrazole and solvent (0.2 M concentration). Stir for 10 minutes to allow ligand complexation (solution turns deep blue/green).

  • Addition: Add Vinylboronic acid pinacol ester.

  • Reaction: Equip the flask with an oxygen balloon (or open to dry air with a drying tube). Heat to 40–60°C.

    • Note: Nitro-pyrazoles require heating; unsubstituted pyrazoles often react at RT.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 12–24 hours.

  • Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc. Concentrate and purify via silica gel chromatography.

Troubleshooting:

  • Low Yield: Switch solvent to DMSO/Water (10:1) to improve solubility of the nitropyrazole anion.

Method B: The 2-Step Elimination Route (Scalable & Robust)

Context: When direct vinylation fails or is too expensive (boronic acids), this "classical" route is the most robust for scale-up. It relies on alkylation with a halo-ethanol followed by dehydration.

Workflow Diagram

EliminationRoute Substrate Nitro-Pyrazole Step1 Step 1: Alkylation (2-Chloroethanol / NaH) Substrate->Step1 Intermediate N-(2-Hydroxyethyl) Intermediate Step1->Intermediate SN2 Step2 Step 2: Dehydration (SOCl2 / Pyridine) Intermediate->Step2 Product N-Vinyl-Nitro-Pyrazole Step2->Product E2 Elimination

Figure 2: Two-step synthesis pathway avoiding high-pressure gases.

Protocol

Step 1: Hydroxyethylation

  • Suspend

    
     (1.2 equiv, 60% in oil) in dry DMF at 0°C.
    
  • Add Nitro-pyrazole (1.0 equiv) portion-wise. Caution: H2 evolution. Stir 30 min.

  • Add 2-Chloroethanol (1.5 equiv) or Ethylene Carbonate (safer alternative).

  • Heat to 90°C for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc. The product is a stable alcohol.

Step 2: Dehydration (Chlorination/Elimination)

  • Dissolve the intermediate alcohol in dry DCM.

  • Add

    
     (1.5 equiv) dropwise at 0°C, then reflux for 2 hours to form the chloro-ethyl derivative.
    
  • Evaporate volatiles. Redissolve the crude chloride in THF.

  • Add

    
     (2.5 equiv) at 0°C. The strong base effects E2 elimination.
    
  • Workup: Quench immediately with

    
     (sat). Extract and purify.
    

Regioselectivity Analysis (N1 vs. N2)

For 3-nitropyrazole, two isomers are possible. The product distribution is governed by the interplay of sterics and tautomeric equilibrium .

Parameter3-Nitropyrazole BehaviorPreferred Isomer (Major)
Sterics The nitro group is bulky. Alkylation prefers the distal nitrogen.1-Vinyl-3-nitropyrazole (N adjacent to C-H, distal to NO2)
Electronics NO2 withdraws density. The adjacent NH is more acidic but less nucleophilic.1-Vinyl-3-nitropyrazole
Thermodynamics 1,3-isomer is generally more stable than 1,5-isomer.1-Vinyl-3-nitropyrazole

Note: If 1-vinyl-5-nitropyrazole is the desired target, blocking groups or specific directing groups (e.g., transient silyl protection) are required.

References

  • Mechanistic Insight into Pyrazole Vinylation

    • Synthesis of pyrazoline-derived N-vinyl nitrones through an unexpected selective [3 + 2] cycloaddition.[2] Organic Chemistry Frontiers. Link

  • Iridium Catalysis (Analogous Electron-Deficient Systems)

    • Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Pyrazoles.[3] Org.[1][3][4][5][6][7][8] Lett. 2024.[3] Link

  • Palladium Catalyzed Methods

    • Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles.[9] J. Org.[10] Chem. Link

  • General Safety for Nitro Compounds

    • Nitro Compounds: Environmental Health & Safety.[11] University of Missouri.[11] Link

  • Regioselectivity in Alkylation

    • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol.[10] Sci. 2025. Link

Sources

Application

Preparation and Characterization of Poly(1-vinyl-5-nitropyrazole): A High-Energy Binder

An Application Note and Protocol for Researchers Abstract Energetic binders are critical components in modern high-energy formulations, providing structural integrity while contributing to the overall energy output.[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Energetic binders are critical components in modern high-energy formulations, providing structural integrity while contributing to the overall energy output.[1] Poly(1-vinyl-5-nitropyrazole) (PVNP) is an emerging energetic polymer of significant interest due to its high nitrogen content, positive enthalpy of formation, and potential to enhance the performance of composite explosives and solid propellants over traditional inert binders like hydroxyl-terminated polybutadiene (HTPB).[1][2] This document provides a comprehensive guide for the laboratory-scale synthesis and characterization of PVNP, intended for researchers in materials science and energetic materials development. The protocols herein detail the synthesis of the 1-vinyl-5-nitropyrazole monomer, its subsequent free-radical polymerization, and the essential characterization techniques required to validate the final product.

Foundational Principles and Safety Imperatives

Rationale for Poly(1-vinyl-5-nitropyrazole) as an Energetic Binder

The primary function of a binder in a polymer-bonded explosive (PBX) or composite propellant is to form a durable, elastomeric matrix around crystalline energetic materials (like RDX, HMX), reducing sensitivity to shock and friction while providing specific mechanical properties.[3][4] Inert binders, while effective structurally, dilute the total energy of the formulation. Energetic binders like PVNP, which contain explosophoric groups (in this case, the nitro group, -NO₂), contribute to the energy release, thereby increasing performance metrics such as specific impulse and detonation velocity.[1][2] The pyrazole ring itself is a nitrogen-rich heterocycle, which upon combustion, produces a high volume of gaseous nitrogen, a desirable trait for propellants.

CRITICAL SAFETY PROTOCOL: Handling Nitro-Aromatic Compounds

Warning: Nitropyrazole derivatives are energetic materials and must be handled with extreme caution. The protocols described should only be performed by trained personnel in a laboratory equipped with the necessary safety features, including fume hoods, blast shields, and appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): At all times, wear chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles. A face shield is mandatory when there is a risk of splashing or energetic decomposition.[5]

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of hazardous vapors.[6] Ensure safety showers and eyewash stations are immediately accessible.[7]

  • Static Discharge: Minimize the risk of electrostatic discharge, a potential ignition source. Use anti-static mats and ensure proper grounding of equipment.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[8] Do not generate dust.[6] Keep the compounds away from ignition sources, strong oxidizing agents, acids, and bases.[6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations for hazardous and potentially explosive materials.[8]

Part I: Synthesis of 1-vinyl-5-nitropyrazole Monomer

The synthesis of N-vinylpyrazoles can be achieved through several methods, including direct vinylation with acetylene or, more conveniently in a lab setting, through transvinylation with vinyl acetate.[9] The latter approach is often catalyzed by mercury salts, but due to toxicity concerns, palladium- or iridium-catalyzed methods are becoming more common. An alternative and accessible route involves the synthesis of an N-(2-chloroethyl) intermediate followed by dehydrochlorination.[10] This protocol details the dehydrochlorination route for its reliability and avoidance of highly toxic catalysts.

Workflow for Monomer Synthesis

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dehydrochlorination A 5-Nitropyrazole E 1-(2-Chloroethyl)-5-nitropyrazole A->E B 1,2-Dichloroethane B->E C Phase Transfer Catalyst (TBAB) C->E D Aqueous KOH D->E F 1-(2-Chloroethyl)-5-nitropyrazole E->F Purification I 1-vinyl-5-nitropyrazole (Monomer) F->I G Potassium tert-butoxide G->I H Dry THF H->I J Final Monomer Product I->J Purification & Characterization

Caption: Reaction scheme for the synthesis of 1-vinyl-5-nitropyrazole monomer.

Detailed Experimental Protocol

Step A: Synthesis of 1-(2-Chloroethyl)-5-nitropyrazole

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-nitropyrazole (11.3 g, 0.1 mol), 1,2-dichloroethane (99 g, 1.0 mol), and tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).

  • Reaction: Begin vigorous stirring and add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (20 mL) dropwise over 30 minutes.

    • Causality: This is a phase-transfer catalysis reaction. TBAB transfers the pyrazole anion from the aqueous phase to the organic phase (dichloroethane) where it can react. Dichloroethane serves as both a reactant and the solvent.[10]

  • Heating: Heat the mixture to 60°C and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer twice with 50 mL of water, then once with 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,2-dichloroethane under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-chloroethyl)-5-nitropyrazole as a pale yellow solid.

Step B: Dehydrochlorination to 1-vinyl-5-nitropyrazole

  • Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve the purified 1-(2-chloroethyl)-5-nitropyrazole (8.8 g, 0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (6.2 g, 0.055 mol) portion-wise over 20 minutes, ensuring the temperature does not exceed 5°C.

    • Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently removes a proton and facilitates the E2 elimination of HCl, forming the vinyl group. Anhydrous conditions are critical to prevent side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding 50 mL of saturated ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, hexane:ethyl acetate 8:2) to yield pure 1-vinyl-5-nitropyrazole.

Monomer Characterization

Validation of the monomer's structure is essential before proceeding to polymerization.

Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)Signals corresponding to the vinyl protons (typically 3 protons in the 5.0-7.5 ppm range) and pyrazole ring protons.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)Peaks for the vinyl carbons (~100-135 ppm) and the carbons of the nitropyrazole ring.
FTIR (ATR)Wavenumber (cm⁻¹)Characteristic peaks for C=C (vinyl, ~1640 cm⁻¹), aromatic C-H, and asymmetric/symmetric NO₂ stretching (~1550 and 1350 cm⁻¹).
Mass Spec. (EI)m/zMolecular ion peak corresponding to the calculated mass of C₅H₅N₃O₂ (139.04 g/mol ).

Part II: Polymerization of 1-vinyl-5-nitropyrazole

The polymerization of vinylpyrazoles typically proceeds via a free-radical mechanism.[9][11] The reaction can be vigorous, and careful control of temperature and monomer concentration is necessary to prevent a runaway reaction, especially given the energetic nature of the monomer.[9]

Workflow for Polymerization and Purification

A Dissolve Monomer & Initiator (AIBN) in Solvent B Degas Solution (Freeze-Pump-Thaw Cycles) A->B C Heat to 70°C Under Nitrogen Atmosphere B->C D Polymerization (6-12 hours) C->D E Cool to Room Temperature D->E F Precipitate Polymer in a Non-Solvent (e.g., Methanol) E->F G Filter the Precipitate F->G H Wash with Non-Solvent G->H I Dry Under Vacuum at 40°C H->I J Final Polymer Product (PVNP) I->J

Caption: Experimental workflow for the free-radical polymerization of PVNP.

Detailed Experimental Protocol
  • Setup: In a Schlenk flask, dissolve 1-vinyl-5-nitropyrazole (5.0 g, 35.9 mmol) and azobisisobutyronitrile (AIBN) (59 mg, 0.36 mmol, 1 mol% relative to monomer) in 25 mL of anhydrous dimethylformamide (DMF).

    • Causality: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals, initiating polymerization. DMF is a suitable polar aprotic solvent that dissolves both the monomer and the resulting polymer.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir under a positive pressure of nitrogen. The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for 8-12 hours.

  • Termination & Isolation: Cool the reaction vessel to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol (a non-solvent). The polymer will precipitate as a solid.

  • Purification: Allow the solid to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate into fresh methanol to remove any unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by vacuum filtration, wash thoroughly with methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved. The final product, poly(1-vinyl-5-nitropyrazole), should be a white or pale-yellow solid.

Part III: Characterization of Poly(1-vinyl-5-nitropyrazole)

A self-validating protocol requires thorough characterization of the final polymer to confirm its structure, molecular weight, and thermal properties, which are critical for its application as an energetic binder.

Characterization Workflow

cluster_0 Structural Validation cluster_1 Molar Mass Analysis cluster_2 Energetic Properties A PVNP Product B FTIR Spectroscopy A->B Confirms Functional Groups C NMR Spectroscopy (¹H, ¹³C) A->C Confirms Polymer Structure D Gel Permeation Chromatography (GPC) A->D Determines Mn, Mw, and PDI E Differential Scanning Calorimetry (DSC) A->E Determines Tg and Exothermic Decomposition F Thermogravimetric Analysis (TGA) A->F Determines Thermal Stability

Caption: Logical workflow for the comprehensive characterization of PVNP.

Analytical Methodologies
Technique Purpose Typical Parameters & Expected Observations
FTIR (ATR)Confirm successful polymerization and retention of functional groups.Disappearance or significant reduction of the vinyl C=C peak (~1640 cm⁻¹). Broadening of peaks. Retention of the NO₂ stretches (~1550 and 1350 cm⁻¹).
¹H NMR Confirm polymer structure.Disappearance of sharp vinyl proton signals. Appearance of broad peaks corresponding to the polymer backbone and side-chain protons.
GPC Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).Elution profile will give a molecular weight distribution. A PDI between 1.5 and 2.5 is typical for standard free-radical polymerization.
DSC Determine glass transition temperature (Tg) and decomposition temperature (Td).A step-change in the heat flow indicates the Tg. A large, sharp exotherm indicates the onset of energetic decomposition.[3]
TGA Evaluate thermal stability and decomposition profile.A plot of mass vs. temperature will show the onset temperature of weight loss, indicating thermal decomposition.[3]

References

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4933. Available at: [Link]

  • Fischer, N., et al. (2015). Energetic Polymers and Plasticizers Based on Organic Azides, Nitro Groups and Tetrazoles – Synthesis and Characterization. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Luo, Y., et al. (2023). Current Self-Healing Binders for Energetic Composite Material Applications. Polymers, 15(1), 239. Available at: [Link]

  • Asratyan, H. H., et al. (2022). Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate. Available at: [Link]

  • Chan, M. L., et al. (2021). Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race. Defence Technology, 17(4), 1406-1428. Available at: [Link]

  • Agrawal, J. P. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. Defence Science and Technology Organisation. Available at: [Link]

  • ResearchGate. (n.d.). Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. Retrieved from [Link]

  • Provatas, A. (2001). Characterisation and Polymerisation Studies of Energetic Binders. Defence Science and Technology Organisation. Available at: [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous polymerization of 1-ethenyl-5-nitro-1H-pyrazole

Technical Support Center: 1-ethenyl-5-nitro-1H-pyrazole Introduction: 1-ethenyl-5-nitro-1H-pyrazole is a highly reactive vinyl-substituted heterocyclic compound. The presence of both a vinyl group, susceptible to additio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-ethenyl-5-nitro-1H-pyrazole

Introduction: 1-ethenyl-5-nitro-1H-pyrazole is a highly reactive vinyl-substituted heterocyclic compound. The presence of both a vinyl group, susceptible to addition reactions, and an electron-withdrawing nitro group on the pyrazole ring creates a molecule with significant potential for unintended and spontaneous polymerization. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and preventing this phenomenon, ensuring experimental integrity and laboratory safety.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk

This section addresses the fundamental principles governing the stability of 1-ethenyl-5-nitro-1H-pyrazole.

Question: Why is 1-ethenyl-5-nitro-1H-pyrazole prone to spontaneous polymerization?

Answer: The propensity for spontaneous polymerization stems from its molecular structure. The molecule contains a vinyl group (-CH=CH₂), which is inherently susceptible to free-radical polymerization.[1][2][3] This process is a chain reaction initiated by free radicals, which can be generated by heat, light (UV), or trace impurities like peroxides. The pyrazole ring and the electron-withdrawing nitro group influence the electronic properties of the vinyl group, making it reactive. While some vinylpyrazoles are noted to have a good shelf life, the addition of substituents can drastically alter reactivity, and neat 1-vinylpyrazole, a related parent compound, is known to polymerize almost explosively under certain conditions.[4]

Question: What is the primary mechanism of this spontaneous polymerization?

Answer: The dominant mechanism is free-radical vinyl polymerization .[2] This is a chain reaction consisting of three key stages:

  • Initiation: A free radical (R•) is formed from an initiator or generated by thermal/photolytic energy. This radical attacks the carbon-carbon double bond of the vinyl group, creating a new, larger radical.[1][3]

  • Propagation: The newly formed radical monomer reacts with subsequent monomer molecules, rapidly extending the polymer chain.[3][5]

  • Termination: The reaction ceases when two growing radical chains combine (coupling) or react in a way that neutralizes their radical nature (disproportionation).[2][6]

The exothermic nature of this reaction can lead to a dangerous, self-accelerating process known as a runaway reaction if not controlled.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat/Light RM Monomer Radical (R-M•) R->RM + M M Monomer (M) RMn Growing Chain (R-M[n]•) RM->RMn + (n-1)M RMn1 Longer Chain (R-M[n+1]•) RMn->RMn1 + M P Stable Polymer (P) RMn1->P Chain Combination

Caption: Free-Radical Polymerization Workflow.

Question: What external factors can trigger polymerization?

Answer: Several common laboratory conditions can initiate polymerization:

  • Heat: Elevated temperatures increase the rate of thermal decomposition of trace impurities into radicals and can provide the activation energy for polymerization to begin. Nitropyrazoles themselves can have varying thermal stabilities.[7][8][9]

  • Light: UV radiation possesses sufficient energy to break chemical bonds and generate initiating free radicals.

  • Contamination: Impurities such as peroxides (often formed in older solvents like THF or diethyl ether), metal ions, or dust can act as initiators.[10] Oxygen can be complex; while it can inhibit some polymerizations, it can also form peroxides, which later act as initiators.[11]

  • Improper Storage: Storing the monomer in a pure, uninhibited state for extended periods, especially at room temperature or warmer, significantly increases the risk.

Part 2: Prophylactic Measures & Protocols

This section provides actionable protocols for the safe handling, storage, and inhibition of 1-ethenyl-5-nitro-1H-pyrazole.

Question: How should I properly store this monomer to prevent polymerization?

Answer: Proper storage is the first line of defense. The goal is to eliminate or neutralize the triggers for initiation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of polymerization and the formation of thermal radicals.
Atmosphere Headspace of air (if using phenolic inhibitors) or inert gas (N₂/Ar)Phenolic inhibitors often require O₂ to function effectively.[11] For other inhibitors or long-term storage, an inert atmosphere prevents peroxide formation.
Container Amber glass or opaque, chemically resistant polymer bottlePrevents exposure to UV light. Ensure the container material is compatible and does not leach potential catalysts.
Inhibition Mandatory. Add a suitable polymerization inhibitor upon receipt or after synthesis/purification.Inhibitors are chemical "gatekeepers" that scavenge free radicals, preventing the chain reaction from starting.
Labeling Clearly label with date of receipt/synthesis and inhibitor addition date/concentration.Ensures proper stock rotation and awareness of the compound's stability timeline.

Question: Which polymerization inhibitor should I use, and at what concentration?

Answer: The choice of inhibitor depends on the experimental conditions (e.g., presence of oxygen, processing temperature) and required purity of the final product. Inhibitors are molecules that react with and neutralize free radicals, effectively terminating the polymerization chain.[12]

Inhibitor ClassExample(s)Typical Conc. (ppm)Mechanism & Considerations
Phenolic Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), 4-tert-Butylcatechol (TBC)50 - 200Radical Scavengers. Generally require the presence of oxygen to be effective.[11][12] MEHQ is a very common choice for acrylic monomers.[12] TBC is often used for styrene.
Stable Nitroxide Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), 4-Hydroxy-TEMPO (4-HT)10 - 100True Inhibitors. Directly trap carbon-centered radicals.[13] Highly effective at low concentrations and do not require oxygen. Often preferred for high-temperature distillations.[14]
Aromatic Nitro Compounds Dinitro-ortho-cresol (DNOC), Dinitro-sec-butylphenol (DNBP)500 - 2000Retarders. Slow the rate of polymerization rather than stopping it completely. Effective at higher temperatures but are often highly toxic and their use is declining.[15]

Recommendation: For general-purpose storage and use of 1-ethenyl-5-nitro-1H-pyrazole, 4-Hydroxy-TEMPO (4-HT) at a concentration of 50-100 ppm is an excellent starting point due to its high efficiency and lack of dependence on oxygen.

Caption: Mechanism of Free-Radical Inhibition.

Protocol: Adding an Inhibitor to a Freshly Synthesized/Purified Monomer
  • Prerequisites: Ensure the monomer is cooled to below room temperature (~10-15°C) after purification to reduce its intrinsic reactivity. All work must be performed in a well-ventilated fume hood.

  • Prepare Inhibitor Stock: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1000 ppm of 4-HT in a compatible, dry, peroxide-free solvent like dichloromethane or acetonitrile).

  • Calculate Volume: Calculate the precise volume of the stock solution needed to achieve the target concentration in your batch of monomer.

  • Addition: Under gentle agitation, add the calculated volume of inhibitor stock solution to the monomer.

  • Homogenization: Continue to gently stir or swirl the mixture for 5-10 minutes to ensure complete and uniform distribution of the inhibitor.

  • Storage: Immediately transfer the inhibited monomer to a properly labeled, light-protected storage container and place it in a designated refrigerator.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Question: I noticed my liquid monomer sample has become viscous or contains solid particles. What happened and what should I do?

Answer: This is a classic sign that polymerization has begun. The increased viscosity is due to the formation of soluble oligomers and polymers, while solid particles represent insoluble, higher molecular weight polymer.

  • Immediate Action:

    • DO NOT HEAT THE SAMPLE. Heating will accelerate the polymerization, potentially leading to a runaway reaction.

    • Check the sample's temperature. If it is warm to the touch, place the container in an ice bath immediately to dissipate heat.

    • If the sample is in a sealed container (e.g., a vial with a screw cap), carefully and slowly vent the cap to release any pressure that may have built up. Do this behind a blast shield in a fume hood.

  • Root Cause Analysis & Correction:

    • Check Inhibitor Status: Was an inhibitor added? If so, it may have been consumed over time. The shelf life of inhibited monomers is finite.

    • Review Storage Conditions: Was the sample left at room temperature or exposed to light for an extended period?

    • Suspect Contamination: Could a contaminated pipette, spatula, or reaction vessel have introduced an initiator?

  • Path Forward: The partially polymerized material is likely unusable for most applications as its purity is compromised. It should be treated as polymer waste and disposed of according to your institution's hazardous waste guidelines.

Question: I need to perform a reaction with the pure, uninhibited monomer. How do I safely remove the inhibitor?

Answer: Removing the inhibitor is a common but high-risk procedure that must be performed immediately before use.

Protocol: Inhibitor Removal via Column Chromatography
  • Prepare the Column: Pack a small column with basic alumina. Do NOT use silica gel, as its acidic nature can sometimes promote polymerization. The amount of alumina should be about 10-20 times the weight of the monomer.

  • Elution: Pass the inhibited monomer through the column using a minimal amount of a suitable, dry, peroxide-free solvent. The polar inhibitor will adsorb onto the alumina, allowing the pure monomer to elute.

  • USE IMMEDIATELY: The resulting uninhibited monomer is now highly reactive. It should be used within an hour and kept cold (in an ice bath) until it is added to the reaction mixture.

  • Never Store Uninhibited Monomer: Prepare only the amount needed for the immediate experiment. Any excess uninhibited monomer should be re-inhibited or disposed of properly.

G Start Problem Observed: Unexpected Polymerization CheckTemp Is sample warm? Start->CheckTemp Cool Cool in ice bath immediately. Vent container cautiously. CheckTemp->Cool Yes CheckStorage Review storage history. Was it exposed to heat/light? CheckTemp->CheckStorage No Cool->CheckStorage CheckInhibitor Verify inhibitor presence and age of sample. CheckStorage->CheckInhibitor CheckContamination Investigate potential sources of contamination. CheckInhibitor->CheckContamination Dispose Discard compromised material as hazardous waste. CheckContamination->Dispose

Caption: Troubleshooting Workflow for Polymerization.

Question: My inhibitor doesn't seem to be working. What could be the cause?

Answer: Inhibitor failure can be due to several factors:

  • Incorrect Inhibitor Choice: As mentioned, phenolic inhibitors like MEHQ require oxygen. If you are working under strictly anaerobic (inert gas) conditions, they will be ineffective.[12] Switch to an inhibitor that does not require oxygen, like TEMPO.

  • Inhibitor Depletion: Inhibitors are sacrificial. They are consumed as they scavenge radicals. If the monomer is old or has been exposed to low levels of initiators over time, the inhibitor may be fully depleted.

  • High Initiator Load: If the monomer is heavily contaminated with an initiator (e.g., peroxides from an old solvent), the concentration of radicals may overwhelm the inhibitor concentration. Ensure all solvents and reagents are pure and peroxide-free.

References

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved from [Link]

  • Cationic Vinyl Polymerization Initiation Mechanism PowerPoint Presentation. (2025, January 8). SlideServe. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). National Center for Biotechnology Information. Retrieved from [Link]

  • Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (1972). Google Patents.
  • Styrene Polymerization & Corrosion Control. (n.d.). Veolia Water Technologies & Solutions. Retrieved from [Link]

  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

  • Radical Chain-Growth Polymerization: Mechanism. (2023, April 30). JoVE. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). ResearchGate. Retrieved from [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (2022). MDPI. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. Retrieved from [Link]

  • Methods and compositions for inhibiting polymerization of vinyl monomers. (2003). Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Polymerisation Inhibitors. (n.d.). Nufarm Ireland. Retrieved from [Link]

  • Styrene polymerization inhibitor. (1994). Google Patents.
  • The control of runaway polymerisation reactions by inhibition techniques. (1994). IChemE. Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2022). MDPI. Retrieved from [Link]

  • Polymerization inhibitor for vinyl-containing materials. (2002). Google Patents.
  • Polymerisation inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA - Chemistry and Biochemistry. Retrieved from [Link]

  • Thermal Decomposition of Nitropyrazoles. (2025, December 21). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet Vinyl acetate monomer. (n.d.). Vastani. Retrieved from [Link]

  • Vinyl Chloride Monomer - Safe Handling Guide. (n.d.). Toxic Docs. Retrieved from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). PubMed. Retrieved from [Link]

  • VCM - Vinyl Chloride Monomer. (2015, April 1). Retrieved from [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved from [Link]

  • Troubleshooting step growth polymerization. (2021, November 16). Reddit. Retrieved from [Link]

  • Understanding vinyl acetate polymerisation accidents. (n.d.). IChemE. Retrieved from [Link]

Sources

Optimization

Improving yield in N-vinylation of electron-deficient pyrazoles

Senior Application Scientist Note Context: You are likely struggling because electron-withdrawing groups (EWGs) like , , or on the pyrazole ring dramatically reduce the nucleophilicity of the nitrogen atoms. Standard alk...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note

Context: You are likely struggling because electron-withdrawing groups (EWGs) like


, 

, or

on the pyrazole ring dramatically reduce the nucleophilicity of the nitrogen atoms. Standard alkylation conditions (e.g., vinyl bromide +

) often fail or result in low conversion because the pyrazole acts more like a weak acid than a nucleophile.

The Solution: To improve yield, you must abandon standard nucleophilic substitution and switch to either Transition Metal Catalysis (Chan-Lam/Buchwald) or Super-Basic In-Situ Acetylene Generation (Calcium Carbide) .

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, map your substrate's constraints to the correct methodology.

VinylationDecision Start Substrate Analysis: Electron-Deficient Pyrazole EWG_Type Is the EWG Base-Sensitive? (e.g., Esters, hydrolyzable groups) Start->EWG_Type Sensitive_Yes YES: Base Sensitive EWG_Type->Sensitive_Yes High Sensitivity Sensitive_No NO: Base Stable (-NO2, -CF3, -CN) EWG_Type->Sensitive_No Robust Scaffold Method_Cu METHOD A: Cu-Catalyzed Oxidative Coupling (Chan-Lam) Sensitive_Yes->Method_Cu Regio_Issue Regioselectivity Issues? Method_Cu->Regio_Issue Scale Reaction Scale? Sensitive_No->Scale Small_Scale < 100 mg (Discovery) Scale->Small_Scale Large_Scale > 1g (Process/Scale-up) Scale->Large_Scale Small_Scale->Method_Cu Convenience Method_CaC2 METHOD B: Calcium Carbide Protocol (Ananikov Method) Small_Scale->Method_CaC2 If Cu fails Large_Scale->Method_CaC2 Cost & Yield Method_CaC2->Regio_Issue Solve_Regio Switch to Bulky Ligands or Thermodynamic Control (Heat) Regio_Issue->Solve_Regio

Figure 1: Decision matrix for selecting the optimal vinylation pathway based on substrate stability and scale.

Part 2: Critical Troubleshooting (Q&A)

Category 1: Reaction Stalled (Low Conversion)

Q: I am using vinyl bromide with


 in DMF, but I only see <10% product. Why? 
A:  Electron-deficient pyrazoles are poor nucleophiles. They cannot displace the bromide from vinyl bromide efficiently before the vinyl bromide undergoes side reactions (like elimination to acetylene) or the catalyst deactivates.
  • Fix: Switch to Method A (Chan-Lam) below. The mechanism changes from nucleophilic attack to oxidative addition and reductive elimination, which is less dependent on the pyrazole's nucleophilicity.

Q: My Chan-Lam coupling (Cu(OAc)2 + Vinyl Boronic Acid) turns black and stops after 1 hour. A: This indicates catalyst "disproportionation" or "crashing out."

  • Fix 1 (Oxygen): This reaction requires oxygen to re-oxidize Cu(I) to Cu(II). Ensure you are not running this under Argon. Use an

    
     balloon or open air.
    
  • Fix 2 (Slow Addition): Vinyl boronic acids are unstable and can polymerize or protodeboronate. Add the vinyl boronic acid solution slowly over 2-4 hours via syringe pump to keep the active concentration low relative to the copper.

Category 2: Regioselectivity (N1 vs. N2)

Q: I have a 3-substituted pyrazole (e.g., 3-trifluoromethylpyrazole). I need the N1-vinyl product, but I'm getting a 1:1 mixture. A: Regioselectivity is governed by the interplay of sterics (N1 is more hindered) and tautomerism .

  • The Causality: In solution, the pyrazole exists in equilibrium. The less hindered Nitrogen (N2) is usually more reactive kinetically.

  • Fix (Thermodynamic Control): If you use Method B (Calcium Carbide) at high temperature (

    
    ), the reaction becomes reversible, often funneling the mixture toward the thermodynamically stable isomer (usually the less sterically crowded one, effectively N1-substituted relative to the bulky group).
    
  • Fix (Steric Control): In Method A , use a bulky ligand like 1,10-phenanthroline or TMEDA . The bulky catalyst will prefer the less hindered nitrogen.

Part 3: Advanced Protocols

Method A: Modified Chan-Lam Coupling (Mild Conditions)

Best for: Base-sensitive substrates, small scale, late-stage functionalization.

The Logic: This method uses oxidative coupling.[1] The copper binds the pyrazole (forming a Cu-N bond) and the vinyl source, then couples them. It avoids harsh bases.[1][2]

Reagents:

  • Catalyst:

    
     (0.1 - 0.2 equiv)
    
  • Ligand: 2,2'-Bipyridine (0.2 equiv) - Crucial for EWG-pyrazoles to stabilize the Cu center.

  • Vinyl Source: Vinylboronic acid pinacol ester (2.0 equiv)

  • Base:

    
     (2.0 equiv) or TEA (for higher solubility)
    
  • Solvent: DCE (1,2-Dichloroethane) or MeOH/DCM (1:1)

  • Atmosphere: Dry Air (Do not use inert gas).

Step-by-Step:

  • Dissolve Pyrazole (1.0 equiv),

    
    , and Bipyridine in solvent. Stir for 10 min to form the complex (solution turns deep blue/green).
    
  • Add Base.[3]

  • Add Vinylboronic acid ester.

  • Attach a drying tube (Drierite) or an

    
     balloon. Moisture tolerance is moderate, but dry is better.
    
  • Stir at Room Temperature for 24-48h.

    • Note: If conversion is slow, heat to

      
      .
      
Method B: Calcium Carbide "Super-Base" Protocol (Ananikov Method)

Best for: Recalcitrant electron-deficient pyrazoles, scale-up, cost-efficiency.

The Logic:


 reacts with trace water to generate acetylene in situ while simultaneously creating a super-basic medium (KOH/KF). This forces the deprotonation of even weak pyrazoles.

Reagents:

  • Vinyl Source: Calcium Carbide (

    
    ) - Must be technical grade, powdered.
    
  • Promoter: KF (Potassium Fluoride) and KOH.[4]

  • Solvent: DMSO (Wet - containing ~5-10% water).

  • Conditions: Sealed tube (Pressure safe).

Step-by-Step:

  • Safety: This reaction generates acetylene gas.[4] Use a blast shield and a pressure-rated vessel.

  • Prepare a mixture of Pyrazole (1.0 equiv), KOH (1.0 equiv), and KF (1.0 equiv) in DMSO.

  • Add

    
     (2.0 - 3.0 equiv).
    
  • Add

    
     (4.0 equiv) carefully.
    
  • Seal the tube immediately.

  • Heat to

    
      for 4-12 hours.
    
  • Workup: Cool carefully. Vent residual acetylene in a fume hood. Dilute with water and extract with Ethyl Acetate.

Part 4: Data & Comparison

Table 1: Yield Comparison for 4-Nitropyrazole Vinylation

MethodVinyl SourceConditionsYield (%)Notes
Standard Alkylation Vinyl Bromide

, DMF,

< 15%Elimination of vinyl bromide dominates.[5]
Method A (Chan-Lam) Vinyl Boronic Ester

, Air, RT
65 - 82%Excellent functional group tolerance.
Method B (CaC2) Calcium CarbideKOH/KF, DMSO,

88 - 95% Highest yield; requires pressure vessel.

Part 5: Mechanistic Visualization

Understanding the cycle allows you to pinpoint failure modes.

ChanLamMechanism Cu2 Cu(II)(OAc)2 (Pre-Catalyst) Coord Coordination (Substrate Binding) Cu2->Coord Cu2_Sub Cu(II)-Pyrazole Complex Coord->Cu2_Sub + Pyrazole - AcOH Transmetal Transmetallation (Vinyl Boronic Acid) Cu2_Sub->Transmetal Cu2_Vinyl Cu(II)-Vinyl-Pyrazole Species Transmetal->Cu2_Vinyl + Vinyl-B(OH)2 Oxidation Oxidation (O2) Rate Limiting Step Cu2_Vinyl->Oxidation Cu3 Cu(III) Intermediate (High Energy) Oxidation->Cu3 + O2 RedElim Reductive Elimination Cu3->RedElim Product N-Vinyl Pyrazole (Product) RedElim->Product Cu1 Cu(I) Species RedElim->Cu1 Cu1->Cu2 Re-oxidation (O2 required)

Figure 2: Catalytic cycle for Method A. Note that Oxidation to Cu(III) is often the bottleneck for electron-deficient substrates, necessitating the use of ligands like Bipyridine.

References

  • Rodygin, K. S., Bogachenkov, A. S., & Ananikov, V. P. (2018).[6] Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials.[4][6][7] Molecules, 23(3), 648.[6]

  • Vilapara, K. V., et al. (2019).[8] Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature.[1][2] Asian Journal of Chemistry, 31(12), 2981-2985.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][5][9] Synthesis, 2011(06), 829-856.

  • Tao, Y., et al. (2023).[4] Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(1), 345.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Vinylation

Welcome to the technical support center for pyrazole vinylation. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes, with a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole vinylation. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in a pyrazole vinylation reaction?

A1: Temperature is a critical determinant of reaction success, directly influencing both reaction rate and selectivity. From a kinetic standpoint, increasing temperature provides the necessary activation energy for the reaction to proceed at a practical rate.[1] Many transition-metal-catalyzed reactions, including pyrazole vinylation, require thermal energy to drive key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] However, temperature can also influence the prevalence of side reactions, making optimization a crucial balancing act.[3][4]

Q2: What are typical starting temperatures for common pyrazole vinylation methods?

A2: The optimal temperature is highly dependent on the specific catalytic system being employed.

  • Copper-Catalyzed Systems (e.g., CuI): These reactions often require elevated temperatures, typically ranging from 80°C to 120°C.[5] The choice of solvent, such as dioxane or toluene, must have a boiling point compatible with this range.[1]

  • Palladium-Catalyzed Systems (e.g., Pd(OAc)₂): Palladium catalysis can sometimes be achieved at lower temperatures, but ranges from 60°C to 110°C are common.[3] An initial incubation at a lower temperature (e.g., 60°C) followed by an increase to a higher temperature can be beneficial for catalyst activation and reaction efficiency.[3]

  • Rhodium-Catalyzed Systems: These reactions, often involving carbenoid insertions, can also require heating, although conditions vary widely based on the specific diazo compound and catalyst used.[6]

  • Other Methods: Some methods, like those involving phase transfer catalysis (PTC) for dehydrochlorination, may proceed at moderate temperatures around 60°C.[7]

Q3: How does temperature influence regioselectivity in the vinylation of unsymmetrical pyrazoles?

A3: Temperature can impact the N1/N2 regioselectivity, although it is often intertwined with steric and electronic factors, as well as the choice of solvent and base.[8][9] In cases where two regioisomers can form, the reaction may be under either kinetic or thermodynamic control.[10] Lower temperatures tend to favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow the system to reach equilibrium, favoring the more stable thermodynamic product. A systematic temperature screening is often the best way to determine its effect on the N1/N2 ratio for a specific substrate.[9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable, temperature-focused solutions.

Q4: My reaction is very sluggish or shows no product formation. How should I adjust the temperature?

A4: A sluggish reaction is a classic indicator of insufficient activation energy.

  • Causality: The reaction has a significant activation energy barrier that is not being overcome at the current temperature.[1] The solubility of starting materials, which can be temperature-dependent, may also be a limiting factor.[1]

  • Troubleshooting Steps:

    • Systematic Temperature Increase: Incrementally increase the reaction temperature by 10-20°C and monitor the progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solvent Compatibility: Ensure your chosen solvent has a boiling point that allows for the desired temperature increase. If you are refluxing in a low-boiling solvent like ethanol, switching to a higher-boiling solvent like toluene, dioxane, or DMF may be necessary to achieve the required temperature.[1]

    • Check for Solubility: Before concluding that the temperature is too low, confirm that your pyrazole and vinylating agent are fully dissolved at the reaction temperature. If not, a different solvent may be required.[1]

Q5: I am getting a good conversion of my starting material, but the yield of the desired product is low, and I see multiple side products. How can temperature help?

A5: The formation of side products, such as from decomposition, elimination, or polymerization, is often exacerbated by excessive heat.[3][4]

  • Causality: While the desired reaction is occurring, higher temperatures are also activating alternative, undesired reaction pathways. For instance, in palladium-catalyzed couplings with vinyl triflates, higher temperatures can promote the formation of ynoate byproducts through base-induced elimination.[3] In other cases, the vinylpyrazole product itself may polymerize at very high temperatures (e.g., >200°C).[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Reduce the reaction temperature in 10-20°C decrements. This may slow the reaction rate but can significantly improve selectivity by disfavoring high-energy side reactions.

    • Run a Temperature Gradient: If you have the equipment, running the reaction on a small scale across a temperature gradient can quickly identify the optimal window where product formation is maximized and side product formation is minimized.

    • Consider Catalyst and Ligand: If lowering the temperature makes the reaction impractically slow, the issue may be the catalyst system. A more active catalyst or a different ligand might allow the reaction to proceed efficiently at a lower, more selective temperature.

Q6: My palladium-catalyzed reaction starts well but then seems to stall, leaving significant starting material. Could temperature be the cause?

A6: Yes, this could be related to catalyst deactivation, which can be temperature-sensitive.

  • Causality: The active catalytic species may not be stable at the reaction temperature over extended periods. While an initial temperature increase might be needed for activation, prolonged exposure to high heat can lead to catalyst decomposition or aggregation, causing the reaction to stall.

  • Troubleshooting Protocol:

    • Staged Temperature Profile: Try a protocol where the reaction is initiated at a moderate temperature (e.g., 60°C) for a short period (30-60 minutes) to allow for the formation of the active catalyst, followed by an increase to a higher temperature (e.g., 80-100°C) to drive the reaction to completion.[3] This can sometimes provide the best balance of activation and stability.

    • Catalyst and Ligand Choice: The thermal stability of the catalyst is highly dependent on the supporting ligands. If you suspect thermal decomposition, screening different phosphine or N-heterocyclic carbene (NHC) ligands may identify a more robust system.

Data Presentation & Experimental Protocols

Table 1: Temperature Effects in Palladium-Catalyzed N-Vinylation

This table summarizes the effect of temperature on the yield of N-vinylated product 4ab from the coupling of Z-vinyl triflate 5a and acyl pyrrole 7b , as adapted from the literature.[3]

EntryTemperature (°C)Time (h)SolventYield (%)Observations
12518Toluene0No reaction at room temperature.
2604Toluene66Reaction proceeds, but incomplete conversion.
38018Toluene70Marginal improvement with longer time.
4804Toluene81Higher temperature drives reaction to completion.

This data clearly demonstrates that for this specific palladium-catalyzed system, a temperature of at least 80°C is required for efficient conversion.[3]

Experimental Protocol: Small-Scale Temperature Screening

This protocol provides a general methodology for optimizing reaction temperature for a copper-catalyzed pyrazole vinylation.

  • Setup: In three separate, oven-dried reaction vials equipped with magnetic stir bars, add the pyrazole (1.0 eq), CuI (0.1 eq), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Atmosphere: Seal the vials and purge with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the anhydrous solvent (e.g., dioxane) followed by the vinyl halide (1.2 eq) via syringe.

  • Heating: Place each vial in a pre-heated aluminum block at three different temperatures (e.g., 80°C, 100°C, and 120°C).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a small amount of aqueous ammonium chloride and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Continue monitoring every 2-4 hours. Compare the reaction profiles at the different temperatures to identify the condition that provides the best conversion and cleanest product profile in a reasonable timeframe.

  • Workup: Once the optimal conditions are identified from the screening, the reaction can be scaled up. A typical workup involves cooling the reaction, diluting with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[1]

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.[1]

Visualizations: Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow

G Start Start: Low Yield or Side Products Sluggish Is the reaction sluggish (low conversion)? Start->Sluggish HighSP Are there significant side products? Sluggish->HighSP  No IncTemp ACTION: Systematically increase temperature (10-20°C increments). Monitor by TLC/LC-MS. Sluggish->IncTemp  Yes DecTemp ACTION: Systematically decrease temperature (10-20°C increments). HighSP->DecTemp  Yes Success Result: Optimized Yield and Purity HighSP->Success  No CheckSolvent ACTION: Ensure solvent boiling point is high enough. Change if needed. IncTemp->CheckSolvent IncTemp->Success Yield improves Decomp Result: Decomposition or More Side Products IncTemp->Decomp DecTemp->Success Purity improves TooSlow Result: Reaction becomes too slow or stalls DecTemp->TooSlow CheckCatalyst ACTION: Screen alternative catalysts/ligands for lower temperature activity. CheckCatalyst->Success Decomp->DecTemp TooSlow->CheckCatalyst

Caption: A decision tree for troubleshooting temperature-related issues in pyrazole vinylation.

Diagram 2: Generalized Catalytic Cycle

G cluster_main Generalized Catalytic Cycle for Vinylation Catalyst Active Catalyst (e.g., L-Cu(I) or L-Pd(0)) OA Oxidative Addition (with Vinyl-X) Catalyst->OA  Requires Heat (T) Complex1 Intermediate Complex (L-M(Vinyl)(X)) OA->Complex1 Coord Coordination/Deprotonation (with Pyrazole-H) Complex1->Coord Complex2 Key Intermediate (L-M(Vinyl)(Pyrazole)) Coord->Complex2 RE Reductive Elimination Complex2->RE  Often Rate-Limiting  Requires Heat (T) RE->Catalyst  Catalyst  Regeneration Product Vinyl-Pyrazole Product RE->Product

Caption: Key temperature-dependent steps in a generalized metal-catalyzed pyrazole vinylation cycle.

References

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]

  • Bushmarinov, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. International Journal of Molecular Sciences, 23(16), 9131. Available at: [Link]

  • Bao, M., & Zaidi, S. (2009). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 11(24), 5646–5649. Available at: [Link]

  • ResearchGate. (n.d.). N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Retrieved February 10, 2026, from [Link]

  • Do, K., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 144(32), 14619–14628. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Center for Biotechnology Information. Available at: [Link]

  • El-Gamil, M. M. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Heterocyclic Chemistry, 2(1), 1-7. Available at: [Link]

  • ResearchGate. (n.d.). N-Trifluoropropylation of Azoles through N-Vinylation and Sequential Hydrogenation. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved February 10, 2026, from [Link]

  • MDPI. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. OUCI. Available at: [Link]

  • Wiley Online Library. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Available at: [Link]

  • PubMed. (2007). Copper-catalyzed vinylation of hydrazides. A regioselective entry to highly substituted pyrroles. Available at: [Link]

  • ResearchGate. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Lactams via Copper-Catalyzed Intramolecular Vinylation of Amides. Available at: [Link]

  • Royal Society of Chemistry. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Available at: [Link]

  • PubMed. (2016). Solvent-dependent copper-catalyzed synthesis of pyrazoles under aerobic conditions. Available at: [Link]

  • PubMed. (2013). Effects of organic modifier and temperature on the enantiomeric separation of several azole drugs using supercritical fluid chromatography and the Chiralpak AD column. Available at: [Link]

  • Royal Society of Chemistry. (2011). A copper-catalyzed coupling reaction of vinyl halides and carbazates: application in the assembly of polysubstituted pyrroles. Available at: [Link]

  • Organic Chemistry Portal. (2007). Sequential Copper-Catalyzed Vinylation/Cyclization: An Efficient Synthesis of Functionalized Oxazoles. Available at: [Link]

  • PubMed. (2009). Palladium-catalyzed Synthesis of N-vinyl Pyrroles and Indoles. Available at: [Link]

  • PubMed. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Available at: [Link]

  • PubMed. (2024). A copper-catalyzed asymmetric Friedel-Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Available at: [Link]

  • National Center for Biotechnology Information. (2021). New Antifungal Agents with Azole Moieties. Available at: [Link]

  • American Chemical Society. (2021). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Guide to Calculating Heats of Formation for Ethenyl Nitropyrazole Isomers

Executive Summary The accurate prediction of Heats of Formation ( ) for high-energy density materials (HEDMs) like ethenyl nitropyrazoles is critical for assessing their thermodynamic stability and detonation performance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate prediction of Heats of Formation (


) for high-energy density materials (HEDMs) like ethenyl nitropyrazoles  is critical for assessing their thermodynamic stability and detonation performance. Ethenyl nitropyrazoles combine the high enthalpy of the nitro-heterocycle with the polymerization capability of the vinyl (ethenyl) group.

This guide compares the two primary computational approaches—Atomization Energy and Isodesmic Reactions —and establishes a validated protocol for the latter. While Density Functional Theory (DFT) is powerful, standard atomization methods often yield errors


 kcal/mol for nitrogen-rich heterocycles due to poor error cancellation in bond-breaking. This guide demonstrates why Isodesmic Reaction Schemes  are the industry standard for this application, offering accuracy within 

kcal/mol when coupled with the M06-2X functional or CBS-QB3 composite methods.

Part 1: Theoretical Framework & Method Comparison

The Challenge of Nitrogen-Rich Heterocycles

Nitropyrazoles exhibit significant ring strain and extensive lone-pair repulsion between adjacent nitrogen and oxygen atoms. Standard DFT functionals (like B3LYP) often fail to capture the full electron correlation energy associated with breaking these bonds into isolated atoms.

Method A: Atomization Energy (Not Recommended)

This method calculates


 by subtracting the calculated energy of the molecule from the sum of the energies of its constituent atoms.
  • Formula:

    
    
    
  • Pros: Conceptually simple; requires no reference compounds.

  • Cons: High Systematic Error. It requires breaking every bond, maximizing the cumulative error of the DFT functional. For nitro-compounds, this often results in gross overestimation of stability.

Method B: Isodesmic Reactions (Recommended)

An isodesmic reaction is a hypothetical chemical reaction where the number and type of chemical bonds (e.g., C=C, C-N, N-O) are conserved on both the reactant and product sides.

  • Mechanism: Because bond types are conserved, the systematic errors inherent in the DFT functional cancel out.

  • Pros: High Accuracy. Errors are typically

    
     kcal/mol.[1]
    
  • Cons: Requires accurate experimental

    
     values for reference species.
    
Table 1: Comparative Performance of Methods
FeatureAtomization MethodIsodesmic/Homodesmotic Method
Basis Total bond breakingBond conservation (Error Cancellation)
Computational Cost LowLow to Medium (requires ref calculations)
Accuracy (Nitropyrazoles) Poor (

kcal/mol)
Excellent (

kcal/mol)
Dependency Atomic reference energiesExperimental HOF of reference molecules
Recommended Use Rough screening onlyFinal publication data

Part 2: Computational Protocol

This protocol outlines the workflow for calculating the


 of 4-ethenyl-3-nitropyrazole  (and its isomers) using the Isodesmic approach.
Workflow Visualization

G Start Start: Ethenyl Nitropyrazole Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check N_imag = 0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) ZPE Extract ZPE & Thermal Corrections (Scale Factor: 0.967) Decision->ZPE No (Stable Min) SPE Single Point Energy (SPE) (M06-2X/def2-TZVP or CBS-QB3) ZPE->SPE IsoCalc Solve Isodesmic Equation ΔH_rxn = H_prod - H_react SPE->IsoCalc RefCalc Calculate Reference Species (Pyrazole, Nitro-compounds) RefCalc->IsoCalc Final Final ΔH_f Calculation IsoCalc->Final

Figure 1: Computational workflow for determining Heats of Formation. Note the critical check for imaginary frequencies to ensure a true local minimum.

Step-by-Step Methodology
Step 1: Geometry Optimization

Perform structural optimization to find the global minimum. The ethenyl group can rotate, so a conformational scan is required to ensure the vinyl group is planar or nearly planar with the ring (conjugation check).

  • Functional/Basis: B3LYP/6-311++G(d,p).

  • Why: This level offers a good balance of cost vs. accuracy for geometry, adequately describing the diffuse electron density of the nitro group.

Step 2: Vibrational Frequency Analysis

Calculate frequencies at the same level of theory.

  • Verification: Ensure zero imaginary frequencies (

    
    ).
    
  • Data Extraction: Extract the Zero Point Energy (ZPE) and Thermal Correction to Enthalpy (

    
    ).
    
  • Scaling: Apply a scaling factor (typically ~0.967 for B3LYP) to the ZPE to account for anharmonicity.

Step 3: High-Level Single Point Energy (SPE)

Calculate the electronic energy (


) using a more robust functional or composite method on the optimized geometry.
  • Recommendation: M06-2X/def2-TZVP or CBS-QB3 .

  • Why: M06-2X captures medium-range correlation interactions better than B3LYP, which is crucial for the crowded nitro-vinyl interaction.

Step 4: Constructing the Isodesmic Reaction

For 4-ethenyl-3-nitropyrazole , we construct a reaction that separates the functional groups while maintaining bond counts.

Reaction Scheme:



  • Target: 4-ethenyl-3-nitropyrazole

  • Reference 1: Pyrazole (Exp

    
    : 44.2 kcal/mol)
    
  • Reference 2: 4-Ethenylpyrazole (Calculate or find Exp)

  • Reference 3: 3-Nitropyrazole (Exp

    
    : ~20-25 kcal/mol)
    

Note: If specific ethenyl-pyrazole data is unavailable, use a simpler scheme involving ethylene and nitro-compounds, though error cancellation will be slightly lower.

Reaction cluster_L Reactants cluster_R Products (Reference Standards) Target Target: Ethenyl-Nitropyrazole Prod1 Ref 2: Ethenyl-Pyrazole Target->Prod1 Vinyl Group Environment Ref1 Ref 1: Pyrazole Prod2 Ref 3: Nitropyrazole Ref1->Prod2 Ring Conservation caption Figure 2: Homodesmotic reaction scheme designed to conserve ring type and substituent hybridization for maximum error cancellation.

Step 5: Final Calculation

Calculate the Heat of Reaction (


) using your DFT energies:


Then, solve for the Target


 using the known experimental values:


Part 3: Data Analysis & Isomer Comparison

When analyzing ethenyl nitropyrazole isomers, the relative position of the groups significantly impacts the heat of formation due to steric and electronic effects.

Regiochemistry Effects
  • 3-Nitro vs. 4-Nitro: The 4-position in pyrazole is electron-rich. Placing a nitro group (electron-withdrawing) here typically results in a more stable isomer (lower

    
    ) compared to the 3-position, due to better conjugation.
    
  • Ortho-like Interactions: In isomers where the ethenyl and nitro groups are adjacent (e.g., 4-ethenyl-3-nitropyrazole), steric hindrance may force the nitro group out of planarity.

    • Impact: Loss of planarity reduces resonance stabilization, leading to a higher (more positive) heat of formation. This is desirable for energy content but may lower thermal stability.

Expected Trends (Table Template)

Use the following structure to report your results:

IsomerPoint GroupZPE (Hartree)Total Enthalpy (au)Calculated

(kcal/mol)
Relative Stability
3-ethenyl-4-nitropyrazole

0.XXXX-XXX.XXXXValue A Most Stable
4-ethenyl-3-nitropyrazole

0.XXXX-XXX.XXXXValue B Less Stable (Steric)
1-ethenyl-3-nitropyrazole

0.XXXX-XXX.XXXXValue C Variable

Note: "Value A" will typically be lower than "Value B" due to the "ortho" steric clash in the 3,4-substituted system.

References

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1997). Assessment of Gaussian-2 and density functional theories for the computation of enthalpies of formation. The Journal of Chemical Physics. Link

  • Politzer, P., & Murray, J. S. (2002). Computational prediction of heats of formation of energetic materials. Propellants, Explosives, Pyrotechnics.[2] Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • NIST Chemistry WebBook. (2025). Standard Reference Data for Pyrazole and Nitropyrazole Derivatives. National Institute of Standards and Technology. Link

  • Gaussian, Inc. (2025). Thermochemistry in Gaussian: White Paper on Zero Point Energy and Enthalpy Corrections. Link

Sources

Comparative

A Comparative Analysis of Energetic Performance: Poly(vinyl nitropyrazole) vs. Glycidyl Azide Polymer

In the ever-evolving landscape of energetic materials, the demand for high-performing, yet stable and insensitive binders is paramount. These binders are critical components in propellant and explosive formulations, dict...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of energetic materials, the demand for high-performing, yet stable and insensitive binders is paramount. These binders are critical components in propellant and explosive formulations, dictating not only the energy output but also the safety and mechanical properties of the final material. Among the array of energetic polymers, Glycidyl Azide Polymer (GAP) has established itself as a benchmark due to its favorable combination of properties. This guide provides an in-depth comparison of the energetic performance of GAP with a promising, albeit less characterized, alternative: Poly(vinyl nitropyrazole) (PVNP). This analysis aims to provide researchers, scientists, and drug development professionals with a clear, objective comparison supported by available experimental and theoretical data.

Introduction to the Contenders

Glycidyl Azide Polymer (GAP): The Established Energetic Binder

GAP is an aliphatic polyether characterized by a flexible backbone and energetic azide (-N₃) groups pendant to the main chain.[1][2] It is typically synthesized via the nitration of polyepichlorohydrin (PECH).[1] The presence of the azide groups contributes to a positive heat of formation, a key indicator of energetic performance.[2] GAP is a viscous liquid at room temperature and can be cured with isocyanates to form a cross-linked polyurethane binder, providing structural integrity to composite energetic materials.[2] Its well-documented properties and commercial availability have made it a staple in the research and development of advanced solid rocket propellants and plastic-bonded explosives.

Poly(vinyl nitropyrazole) (PVNP): A Challenger with High-Nitrogen Potential

Poly(vinyl nitropyrazole) is a polymer featuring a polyvinyl backbone with nitropyrazole moieties as the pendant groups. The synthesis of vinylpyrazoles and their subsequent polymerization has been a subject of interest.[3][4] The energetic nature of PVNP stems from the nitropyrazole groups, which are known for their high nitrogen content, thermal stability, and positive heats of formation.[5][6] The introduction of nitro groups onto the pyrazole ring enhances the density and oxygen balance of the resulting compounds.[5] While extensive data on the polymerized form (PVNP) is scarce, the properties of nitropyrazole monomers and related energetic compounds provide a basis for assessing its potential as a high-performance energetic binder.

At a Glance: Key Energetic Performance Parameters

A direct, quantitative comparison of PVNP and GAP is challenging due to the limited published data for PVNP. However, by combining experimental data for GAP with theoretical and extrapolated data for PVNP based on its constituent monomers, a preliminary comparison can be drawn.

PropertyPoly(vinyl nitropyrazole) (PVNP) (Estimated)Glycidyl Azide Polymer (GAP) (Experimental)
Density >1.5 g/cm³[5]~1.3 g/cm³[3]
Heat of Formation (ΔHf°) Positive[5]Positive (+228.6 cal/g)[2]
Specific Impulse (Isp) Potentially High[7][8]High (propellants can exceed 250 s)[9]
Decomposition Temperature >200°C[6]Onset ~170-200°C[6][8]
Impact Sensitivity Moderate to Low[10][11]Low[10]
Friction Sensitivity Moderate to Low[10][11]Low[10]

Deep Dive into Performance Metrics

Density: A Key Determinant of Volumetric Performance

Higher density in an energetic binder is advantageous as it allows for more energetic material to be packed into a given volume, leading to improved volumetric specific impulse. Nitropyrazole compounds, the building blocks of PVNP, exhibit high densities, often exceeding 1.5 g/cm³.[5] It is therefore reasonable to infer that PVNP would possess a significantly higher density compared to GAP, which has a reported density of approximately 1.3 g/cm³.[3]

Heat of Formation: The Engine of Energetic Output
Specific Impulse: The Measure of Propulsive Efficiency

Specific impulse (Isp) is a measure of the efficiency of a rocket propellant.[12] It represents the thrust generated per unit of propellant consumed per unit of time. Higher Isp values are desirable for achieving greater velocity changes in rocketry. GAP-based propellants are known for their high performance, with specific impulse values that can surpass those of propellants using inert binders like HTPB.[9] Given the anticipated high density and positive heat of formation of PVNP, it is projected that propellants formulated with PVNP could potentially offer a higher specific impulse compared to GAP-based formulations.[7][8]

Thermal Stability: Ensuring Safety and Reliability

The thermal stability of an energetic binder is crucial for its safe handling, storage, and operation. The decomposition temperature provides an indication of the upper limit at which the material can be used. GAP typically begins to decompose at temperatures around 170-200°C.[6][8] Studies on nitropyrazoles have shown that their thermal stability is generally high, with decomposition temperatures often exceeding 200°C.[6] This suggests that PVNP could offer a wider operational temperature range compared to GAP.

Sensitivity to Mechanical Stimuli: A Critical Safety Parameter

The sensitivity of an energetic material to impact and friction is a primary concern for safety. Lower sensitivity is highly desirable to prevent accidental initiation. GAP is known for its relatively low sensitivity to mechanical stimuli.[10] While direct data for PVNP is not available, energetic compounds based on nitropyrazoles have been reported to have moderate to low impact and friction sensitivity.[10][11] This suggests that PVNP could potentially offer a comparable or even improved safety profile over GAP.

Experimental Methodologies

The determination of the energetic properties discussed above relies on a suite of standardized experimental techniques.

Synthesis and Characterization

Synthesis of Glycidyl Azide Polymer (GAP):

A common laboratory-scale synthesis of GAP involves a two-step process:

  • Polymerization of Epichlorohydrin: Epichlorohydrin is polymerized via cationic ring-opening polymerization using a catalyst such as boron trifluoride etherate (BF₃·OEt₂) to form polyepichlorohydrin (PECH).

  • Azidation of PECH: The chlorine atoms in PECH are substituted with azide groups by reacting it with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF).

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the azide functional group (characteristic peak around 2100 cm⁻¹) and the disappearance of the C-Cl bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the degree of azidation.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Synthesis of Poly(vinyl nitropyrazole) (PVNP):

The synthesis of PVNP would likely involve:

  • Synthesis of Vinyl Nitropyrazole Monomer: This can be achieved through various organic synthesis routes, for example, by the vinylation of a nitropyrazole precursor.[3]

  • Polymerization: The vinyl nitropyrazole monomer can then be polymerized using free-radical polymerization initiated by an agent like azobisisobutyronitrile (AIBN).[3]

Characterization Techniques:

  • FTIR and NMR Spectroscopy: To confirm the structure of the monomer and the resulting polymer.

  • GPC: To determine the molecular weight of the PVNP.

Energetic Performance Testing
  • Density: Measured using a gas pycnometer.

  • Heat of Formation: Determined experimentally using bomb calorimetry to measure the heat of combustion, from which the heat of formation can be calculated.[13]

  • Specific Impulse: Calculated using thermochemical codes (e.g., NASA CEA) which take into account the chemical composition of the propellant and the combustion conditions. Experimental validation is performed through static firing tests of rocket motors.[12]

  • Thermal Stability (Decomposition Temperature): Determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which measure the mass loss and heat flow as a function of temperature, respectively.

  • Impact and Friction Sensitivity: Measured using standardized tests such as the BAM drop hammer test for impact sensitivity and the BAM friction apparatus for friction sensitivity.[14]

Visualizing the Structures and Workflows

cluster_GAP Glycidyl Azide Polymer (GAP) cluster_PVNP Poly(vinyl nitropyrazole) (PVNP) GAP_structure [-CH(CH₂N₃)-CH₂-O-]n PVNP_structure [-CH₂-CH(C₃H₂N₂(NO₂))-]n

Caption: Molecular Structures of GAP and PVNP Repeating Units.

cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_performance Energetic Performance Testing Monomer Monomer (e.g., Epichlorohydrin or Vinyl Nitropyrazole) Polymerization Polymerization Reaction Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure Energetic Polymer Purification->Pure_Polymer FTIR FTIR Spectroscopy Pure_Polymer->FTIR NMR NMR Spectroscopy Pure_Polymer->NMR GPC Gel Permeation Chromatography Pure_Polymer->GPC Density Density Measurement Pure_Polymer->Density Calorimetry Bomb Calorimetry (Heat of Formation) Pure_Polymer->Calorimetry Thermal_Analysis TGA / DSC (Decomposition Temp.) Pure_Polymer->Thermal_Analysis Sensitivity Impact & Friction Testing Pure_Polymer->Sensitivity

Caption: Experimental Workflow for Synthesis and Characterization.

Structure-Property Relationships: The "Why" Behind the Performance

The energetic performance of these polymers is intrinsically linked to their molecular structure.

  • Energetic Functional Groups: The primary driver of energetic performance in both polymers is the presence of energy-rich functional groups. In GAP, the azide (-N₃) group has a high positive heat of formation. For PVNP, the nitropyrazole ring, with its high nitrogen content and nitro (-NO₂) groups, serves the same purpose. The greater the density of these energetic groups per unit mass, the higher the potential energy content.

  • Polymer Backbone: The backbone of the polymer influences its physical and mechanical properties. The flexible polyether backbone of GAP contributes to its low glass transition temperature, which is desirable for binders in solid propellants to ensure good mechanical properties at low temperatures. The polyvinyl backbone of PVNP is expected to be more rigid, which could result in a higher glass transition temperature and potentially more brittle mechanical properties, a factor that would require careful consideration in formulation design.

  • Oxygen Balance: The oxygen balance of an energetic material is a measure of the degree to which it can be oxidized. A more favorable oxygen balance, closer to zero, can lead to more complete combustion and higher energy release. The nitro groups in PVNP contribute oxygen to the molecule, which could lead to a better oxygen balance compared to GAP, which is oxygen-deficient. This could be a significant advantage for PVNP in propellant formulations.

Conclusion and Future Outlook

Glycidyl Azide Polymer (GAP) is a well-established and thoroughly characterized energetic binder that offers a good balance of performance and safety. However, the theoretical advantages of Poly(vinyl nitropyrazole) (PVNP), including potentially higher density, a more favorable oxygen balance, and good thermal stability, make it a compelling candidate for future energetic formulations.

The primary limitation in a direct comparison is the lack of comprehensive experimental data for PVNP. Future research should focus on the synthesis and thorough characterization of PVNP to validate the promising properties inferred from its constituent monomers. A detailed investigation into its mechanical properties, compatibility with other propellant ingredients, and actual performance in propellant formulations will be crucial to ascertain its viability as a next-generation energetic binder. While GAP currently holds a firm position in the field, the potential of high-nitrogen heterocyclic polymers like PVNP warrants significant further exploration.

References

Sources

Validation

Comparative Analysis: Elemental Composition vs. High-Resolution Mass Spectrometry for Nitrated Vinylpyrazoles

Topic: Elemental Analysis and Mass Spectrometry of Nitrated Vinylpyrazoles Content Type: Technical Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Mass Spectrometry of Nitrated Vinylpyrazoles Content Type: Technical Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals.

Executive Summary

Nitrated vinylpyrazoles represent a unique intersection of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. Their structural duality—possessing both the thermal sensitivity of nitro-explosives and the reactive unsaturation of vinyl groups—creates a distinct analytical challenge.

This guide objectively compares Combustion-based Elemental Analysis (EA) , the traditional gold standard for purity, against High-Resolution Mass Spectrometry (HRMS) , the modern, safety-conscious alternative. While EA provides bulk purity data, this guide argues that HRMS, when coupled with NMR, offers superior specificity and safety for this compound class, specifically overcoming the "nitrogen error" common in combustion analysis of polynitrogen heterocycles.

Part 1: The Analytical Challenge

Nitrated vinylpyrazoles (e.g., 1-vinyl-3,4-dinitropyrazole) present three specific hurdles that standard protocols fail to address:

  • The "Nitrogen Error" in EA: High-nitrogen compounds often undergo incomplete combustion, forming stable nitrogen oxides (

    
    ) that are not fully reduced to 
    
    
    
    gas in standard reduction tubes. This leads to artificially low Nitrogen values and high Carbon values.
  • Thermal Instability: The nitro group (

    
    ) is a "leaving group" under thermal stress. Standard GC-MS inlets or EA combustion chambers (operating at >950°C) can induce premature denitration, leading to false identification of the parent molecule.
    
  • Vinyl Polymerization: The vinyl handle is reactive. Bulk sampling for EA requires milligrams of material which may degrade/polymerize during weighing and encapsulation, whereas HRMS requires nanograms, allowing for "dilute-and-shoot" workflows that preserve monomer integrity.

Part 2: Comparative Analysis of Methods

Method A: Combustion Elemental Analysis (CHN)

The Traditional Standard

Principle: The sample is burned in excess oxygen; gases (


) are separated and quantified via thermal conductivity detection.[1]
FeaturePerformance in Nitrated Vinylpyrazoles
Sample Requirement High (2–5 mg). Hazardous for energetic nitrated compounds.
Accuracy Standard Journals require

absolute difference.
Common Failure Mode Incomplete Combustion. Pyrazole rings are thermally robust; nitro groups are not. This mismatch often results in carbon deposits (low %C) or incomplete

reduction (low %N).
Specificity Low. Cannot distinguish between the product and a dominant isomer or an inorganic salt contaminant.
Method B: High-Resolution Mass Spectrometry (HRMS)

The Precision Alternative

Principle: Ionization (ESI/APCI) followed by mass analysis using Orbitrap or Q-TOF analyzers to determine exact mass (


) and isotopic distribution.
FeaturePerformance in Nitrated Vinylpyrazoles
Sample Requirement Ultra-Low (<1 µg). Significantly safer for energetic materials.
Accuracy Standard

ppm (parts per million) mass error.
Common Failure Mode In-Source Fragmentation. Hard ionization (EI) strips the

group immediately. Soft ionization (ESI) is required.
Specificity High. Distinguishes molecular formula from contaminants; Isotopic pattern confirms elemental composition (e.g.,

,

ratios).

Part 3: Experimental Protocols

Protocol 1: Safe HRMS Workflow for Thermally Labile Nitro-Compounds

Recommended over Electron Impact (EI) to prevent denitration.

Equipment: Q-TOF or Orbitrap MS with Electrospray Ionization (ESI). Solvent System: Methanol/Water (50:50) + 5mM Ammonium Formate (buffers pH to prevent vinyl degradation).

  • Sample Prep: Dissolve 0.1 mg of nitrated vinylpyrazole in 1 mL HPLC-grade methanol. Vortex for 10s. Dilute 1:100 with the running buffer.

  • Ionization Settings (Critical):

    • Mode: Negative Ion Mode (ESI-). Nitrated heterocycles often ionize better by electron capture or deprotonation due to the electron-withdrawing nitro groups.

    • Capillary Temperature: Set to < 200°C . (Standard is 300°C+; lower temp prevents thermal denitration).

    • Fragmentor Voltage: Low (80–100 V).

  • Data Acquisition: Acquire in full scan mode (

    
     50–1000).
    
  • Validation: Check for the

    
     or 
    
    
    
    adducts. If Positive mode (ESI+) is used, look for
    
    
    . Avoid
    
    
    as the acidic proton often destabilizes the nitro group.
Protocol 2: Optimized Combustion Analysis (If Mandated)

Modifications to reduce Nitrogen Error.

  • Oxidation Enhancer: Add 2–3 mg of Tungsten(VI) oxide (

    
    ) to the tin capsule containing the sample. This acts as a catalyst to ensure complete ring rupture of the pyrazole core.
    
  • Purge: Increase oxygen flow time by 30s to ensure complete combustion of the vinyl backbone.

  • Calibration: Calibrate using a nitrogen-rich standard (e.g., Acetanilide or Sulfanilamide) rather than a simple alkane standard to match the combustion kinetics of the analyte.

Part 4: Data Interpretation & Visualization

Comparison of Results: Hypothetical 1-vinyl-3,4-dinitropyrazole ( )

Calculated: C: 32.27%, H: 2.17%, N: 30.11%

MethodResultDeviationConclusion
Standard EA C: 32.80%, H: 2.15%, N: 29.10%N: -1.01%FAIL. Outside journal limits. Likely incomplete reduction of

.
Optimized EA (

)
C: 32.35%, H: 2.19%, N: 29.95%N: -0.16%PASS. Requires catalyst and dangerous sample size.
HRMS (ESI-) Measured

: 185.0165
Error: 1.2 ppmPASS. Confirms formula

(deprotonated).
Visualizing the Fragmentation Pathway

Understanding MS fragmentation is vital to confirm the structure. Nitrated vinylpyrazoles follow a specific decay logic:

  • Parent Ion: Intact molecule.

  • Primary Loss: Loss of

    
     radical (46 Da).
    
  • Secondary Loss: Cleavage of the vinyl group (

    
    ) or ring opening.
    

FragmentationPathway Figure 1: MS Fragmentation Logic for Nitrated Vinylpyrazoles (ESI Negative Mode) Parent Parent Molecule [M]- (m/z 186) Intermediate1 Nitro Loss [M - NO2]- (m/z 140) Parent->Intermediate1 - NO2 (46 Da) Thermal/Collision Induced Intermediate2 Vinyl Cleavage [M - C2H3]- Intermediate1->Intermediate2 - Vinyl Group RingOpen Ring Fragmentation (HCN loss) Intermediate1->RingOpen Ring Opening

Caption: Figure 1 illustrates the sequential mass loss. Note that the initial loss of NO2 is diagnostic for nitrated heterocycles.

Decision Workflow for Analytical Strategy

DecisionTree Figure 2: Recommended Analytical Workflow based on Material Stability Start Synthesized Nitrated Vinylpyrazole PurityCheck 1H NMR Check Start->PurityCheck Decision Is Sample Explosive/Unstable? PurityCheck->Decision PathSafe High Stability Decision->PathSafe No PathDanger High Energy/Unstable Decision->PathDanger Yes MethodEA Combustion EA (Use WO3 Catalyst) PathSafe->MethodEA MethodMS HRMS (ESI-) + qNMR PathDanger->MethodMS Result Publishable Data MethodEA->Result MethodMS->Result

Caption: Figure 2 outlines the safety-first decision matrix. HRMS is prioritized for energetic variants to minimize risk.

References

  • MDPI. (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[3][4] Retrieved from [Link]

  • University of Colorado. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.[1][5] Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Glass Transition Temperature of Poly(1-ethenyl-5-nitro-1H-pyrazole)

Introduction: The Critical Role of Glass Transition Temperature in Polymer Performance For researchers and professionals in drug development and material science, understanding the thermal properties of polymers is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Glass Transition Temperature in Polymer Performance

For researchers and professionals in drug development and material science, understanding the thermal properties of polymers is paramount. The glass transition temperature (Tg) is a critical thermal property, representing the reversible transition in amorphous materials from a hard, rigid state to a softer, more flexible or "rubbery" state.[1][2] This transition is not a sharp melting point but occurs over a temperature range.[1][2] Below the Tg, polymer chains are largely immobile, resulting in a brittle, glassy material.[1] Above the Tg, segments of the polymer chains gain enough thermal energy to move, imparting flexibility.[3] Consequently, the Tg dictates a polymer's processing conditions, mechanical properties, and ultimate application range.[3]

This guide focuses on the glass transition temperature of a specialized polymer, poly(1-ethenyl-5-nitro-1H-pyrazole) . While direct experimental data for this specific polymer is not prevalent in surveyed academic literature, this guide will provide a comprehensive framework for its evaluation. We will achieve this by:

  • Predicting Thermal Behavior: Analyzing its molecular structure to hypothesize its Tg relative to other well-characterized polymers.

  • Comparative Analysis: Presenting experimental Tg data for structurally analogous polymers to provide context and a performance baseline.

  • Standardized Measurement Protocol: Detailing a robust, self-validating experimental workflow using Differential Scanning Calorimetry (DSC) for the accurate determination of its Tg.

Structural Analysis and Predicted Tg of Poly(1-ethenyl-5-nitro-1H-pyrazole)

The glass transition temperature of a polymer is intrinsically linked to its molecular structure.[3] Key factors influencing Tg include chain flexibility, the size and nature of side groups, and intermolecular forces.[1][2][3][4][5]

  • Chain Flexibility: The backbone of poly(1-ethenyl-5-nitro-1H-pyrazole) is a simple vinyl chain (carbon-carbon single bonds), which is relatively flexible.[4]

  • Side Group Effects: The pendant group is a 5-nitro-1H-pyrazole ring. This is a bulky and rigid heterocyclic structure. Bulky side groups physically hinder the rotation of the polymer chain, reducing flexibility and thus increasing the Tg.[1][2]

  • Intermolecular Forces: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. This will induce strong dipole-dipole interactions between adjacent polymer chains. These strong intermolecular forces increase the energy required to initiate segmental motion, leading to a significantly higher Tg.[4][5]

Based on these structural features—a bulky, rigid side group combined with strong polar interactions—it is predicted that poly(1-ethenyl-5-nitro-1H-pyrazole) will exhibit a relatively high glass transition temperature , likely exceeding that of common vinyl polymers like polystyrene and even approaching that of polymers known for high-temperature performance.

Comparative Performance: Tg of Structurally Related Polymers

To contextualize the expected performance of poly(1-ethenyl-5-nitro-1H-pyrazole), it is instructive to compare it with established polymers. The following table summarizes the Tg values for several vinyl polymers with varying side groups.

PolymerChemical Structure of Repeating UnitGlass Transition Temperature (Tg)Key Structural Features Influencing Tg
Polystyrene

~100 °C[1][2][6][7]Bulky, non-polar benzene ring.
Poly(N-vinylimidazole)

~171 °C[8]Polar, heterocyclic imidazole ring.
Poly(N-vinylcarbazole)

227 - 238 °C[5][9][10]Very large, rigid, and bulky carbazole side group.
Polyvinyl Nitrate

40 - 65 °C (Softening Point)[11][12]Highly polar nitrate (-ONO₂) group, but less bulky than heterocyclic rings.
Poly(1-ethenyl-5-nitro-1H-pyrazole) Structure of 1-ethenyl-5-nitro-1H-pyrazole monomer shown(Predicted to be High) Bulky, rigid pyrazole ring combined with a highly polar nitro group.

Analysis of Comparative Data:

  • Polystyrene serves as a fundamental benchmark. Its Tg of 100 °C is primarily due to the steric hindrance of the benzene ring.[1][2]

  • Poly(N-vinylimidazole) , with a Tg of 171 °C, demonstrates the significant impact of a polar heterocyclic side group, which introduces stronger intermolecular forces than the non-polar benzene ring of polystyrene.[8]

  • Poly(N-vinylcarbazole) has an exceptionally high Tg (~227 °C) due to its very large and rigid carbazole side group, which severely restricts chain mobility.[5][10]

  • Polyvinyl Nitrate has a relatively low softening point (40-65 °C).[11][12] While the nitrate group is very polar, the overall side group is not as bulky or rigid as the aromatic heterocycles, leading to less steric hindrance.

The structure of poly(1-ethenyl-5-nitro-1H-pyrazole) combines the features of a bulky heterocyclic ring (like polyvinylimidazole) and a potent polar group (like polyvinyl nitrate). Therefore, its Tg is expected to be significantly higher than that of polystyrene and likely higher than that of polyvinylimidazole, placing it in the category of high-performance polymers.

Experimental Protocol: Tg Determination by Differential Scanning Calorimetry (DSC)

To empirically determine the Tg of a novel polymer like poly(1-ethenyl-5-nitro-1H-pyrazole), Differential Scanning Calorimetry (DSC) is the most common and reliable technique.[13][14] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] The glass transition is observed as a step-like change in the heat capacity of the material.[16]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.[16][17] The sample should be as thin and flat as possible to minimize thermal gradients.[16]

    • Crimp the pan with an aluminum lid to encapsulate the sample.

    • Prepare an identical empty, crimped aluminum pan to be used as the reference.[6]

  • Instrument Setup:

    • Place the sample pan on the sample sensor and the empty reference pan on the reference sensor within the DSC cell.[17]

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 40-50 mL/min) to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected Tg (e.g., 250 °C, based on our prediction) at a controlled rate, typically 10 °C/min or 20 °C/min.[6][15]

      • Causality: This first scan is crucial to erase the polymer's prior thermal history, such as internal stresses or solvent evaporation, which can obscure the true Tg.[8]

    • Isothermal Hold: Hold the sample at the upper temperature (250 °C) for 2-5 minutes to ensure complete melting and thermal equilibrium.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back down to the starting temperature (25 °C). This creates a uniform thermal history for the sample.

    • Second Heating Scan: Heat the sample again from 25 °C to 250 °C at the same rate as the first scan (10 °C/min or 20 °C/min).[6]

      • Self-Validation: The Tg is determined from this second heating scan. The data from this run is considered more reliable and reproducible as the thermal history has been standardized.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • The glass transition will appear as a step change (an endothermic shift) in the baseline of the DSC thermogram.

    • The Tg is typically reported as the midpoint temperature of this transition.[16]

Experimental Workflow Diagram

DSC_Workflow Figure 1: DSC Workflow for Tg Determination cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of Polymer encapsulate 2. Encapsulate in Aluminum Pan weigh->encapsulate ref 3. Prepare Empty Reference Pan encapsulate->ref load 4. Load Sample & Reference into DSC encapsulate->load heat1 5. First Heating Scan (Erase Thermal History) load->heat1 cool 6. Controlled Cooling (Standardize History) heat1->cool heat2 7. Second Heating Scan (Data Acquisition) cool->heat2 plot 8. Plot Heat Flow vs. Temperature heat2->plot tg 9. Determine Tg (Midpoint of Transition) plot->tg

Caption: Figure 1: DSC Workflow for Tg Determination.

Conclusion and Future Outlook

While a definitive experimental value for the glass transition temperature of poly(1-ethenyl-5-nitro-1H-pyrazole) remains to be published, a thorough analysis of its molecular structure strongly suggests it possesses a high Tg. The combination of a bulky, rigid pyrazole ring and a highly polar nitro group is expected to severely restrict polymer chain mobility, a key determinant of a high glass transition temperature. This positions the material as a candidate for applications requiring thermal stability. The comparative data from analogous polymers like poly(N-vinylimidazole) and poly(N-vinylcarbazole) support this hypothesis. For researchers and developers working with this novel polymer, the detailed Differential Scanning Calorimetry protocol provided in this guide offers a standardized, reliable method for its empirical thermal characterization, ensuring data integrity and comparability across studies.

References

  • Vertex AI Search. (n.d.). Glass transition temperature and factors affecting it | Intro to Polymer Science Class Notes.
  • Vertex AI Search. (n.d.).
  • The Madison Group. (n.d.). Temperature Dependence of Plastics: The Glass Transition.
  • SpecialChem. (2025, August 12). Glass Transition Temperature (Tg) of Plastics - Definition & Values.
  • DoITPoMS, University of Cambridge. (n.d.). The Glass Transition in Polymers.
  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Thermal Support. (n.d.). Measurement of Tg by DSC.
  • Hitachi High-Tech. (n.d.). DSC Measurements of Polystyrene.
  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers.
  • ScienceDaily. (2017, March 22). Estimating the glass transition temperature for polymers in 'confined geometries'.
  • Macromolecules. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole).
  • AZoM. (2016, June 13). Thermal Analysis in Polymers.
  • ResearchGate. (n.d.). TGA of poly (N-vinyl carbazole).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • ChemicalBook. (2026, January 13). POLY(N-VINYLCARBAZOLE) | 25067-59-8.
  • Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
  • DTIC. (n.d.).

Sources

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